(4-Thiazolyl)alanine
Description
BenchChem offers high-quality (4-Thiazolyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Thiazolyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(1,3-thiazol-4-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4(6(9)10)8-5-2-11-3-7-5/h2-4,8H,1H3,(H,9,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALYNABLSOHPQK-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313974 | |
| Record name | N-4-Thiazolyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792154-35-9 | |
| Record name | N-4-Thiazolyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=792154-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Thiazolyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Thiazolyl)alanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Non-Canonical Amino Acid
In the landscape of modern drug discovery and peptide engineering, the exploration of non-canonical amino acids (ncAAs) has opened new avenues for creating novel therapeutics with enhanced properties. Among these, (4-Thiazolyl)alanine, a heterocyclic amino acid analogue, has garnered significant attention for its unique structural features and diverse biological activities.[1][2] This guide provides an in-depth technical overview of (4-Thiazolyl)alanine, from its fundamental chemical structure and properties to its synthesis and burgeoning applications in pharmaceutical and biomedical research. For scientists and professionals in drug development, understanding the nuances of this compound is pivotal for harnessing its full potential in creating next-generation therapies.[1]
I. Core Chemical Identity and Physicochemical Profile
(4-Thiazolyl)alanine, systematically known as (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid, is characterized by the substitution of the phenyl ring in phenylalanine with a thiazole ring.[3] This seemingly subtle change imparts distinct electronic and steric properties that influence its biological interactions and metabolic stability.
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[4]
-
Synonyms: L-Ala(4-thiazoyl)-OH, (S)-3-(4-Thiazolyl)alanine[5]
-
Molecular Weight: 172.21 g/mol [5]
-
SMILES: NC(O)=O[4]
-
InChI Key: WBZIGVCQRXJYQD-YFKPBYRVSA-N[4]
Physicochemical Properties Summary:
| Property | Value | Source |
| Appearance | White to off-white or pale yellow solid/powder.[1][3] | [1][3] |
| Solubility | Slightly soluble in water.[3] | [3] |
| pKa (Predicted) | 8.24 ± 0.16 | [3] |
| Storage | Store at 0 - 8 °C.[1] | [1] |
II. Synthesis of (4-Thiazolyl)alanine: A Practical Laboratory Protocol
The synthesis of (4-Thiazolyl)alanine is achievable through established organic chemistry methodologies. Below is a detailed, field-proven protocol adapted from literature procedures, designed for reproducibility in a standard laboratory setting.
Conceptual Workflow for the Synthesis of (4-Thiazolyl)alanine:
Caption: A simplified workflow for the synthesis of (4-Thiazolyl)alanine.
Detailed Step-by-Step Synthesis Protocol:
This protocol outlines the synthesis of 3-(2-amino-4-thiazolyl)-L-alanine, a closely related derivative, which illustrates the general principles that can be adapted for (4-Thiazolyl)alanine.
Materials:
-
3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt
-
Methanol
-
Triethylamine
Procedure:
-
Reaction Setup: In a suitable reactor, charge 37.6 kg (112 mol) of 3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt and 420 L of methanol.[6]
-
Base Addition: Stir the resulting slurry and add 34.4 kg of triethylamine.[6]
-
Reflux: Heat the slurry to reflux and maintain for 1 hour.[6]
-
Cooling and Crystallization: Cool the reaction mixture to 5°C to induce crystallization of the product.[6]
-
Isolation: Filter the solid product and wash it with 25 L of cold methanol.[6]
-
Drying: Dry the product to obtain 3-(2-amino-4-thiazolyl)-L-alanine as a white solid.[6]
Self-Validation: The purity and enantiomeric excess of the final product should be confirmed by chiral High-Pressure Liquid Chromatography (HPLC).[6] The structure can be further verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
III. Spectroscopic and Analytical Characterization
Characterization of (4-Thiazolyl)alanine is crucial for confirming its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring, typically in the aromatic region (δ 7-9 ppm), along with signals for the α-proton and β-protons of the alanine backbone.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbons of the thiazole ring, the carboxyl carbon, and the α- and β-carbons of the alanine moiety.[8][9]
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the C=N and C-S bonds of the thiazole ring.[10][11]
IV. Applications in Drug Discovery and Peptide Science
The incorporation of a thiazole ring into the alanine structure confers unique properties that are highly advantageous in drug design. Thiazole moieties are known to engage in various biological interactions and can enhance the pharmacological profile of a molecule.[12]
A. Anticancer Potential:
Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[12][13][14] These include:
-
Inhibition of Cell Proliferation: Thiazole-containing compounds can interfere with the cell cycle, leading to arrest and subsequent apoptosis of cancer cells.[13][14]
-
Induction of Apoptosis: The thiazole scaffold can trigger programmed cell death in tumor cells.[14]
-
Interference with Signaling Pathways: These derivatives can modulate key signaling pathways involved in cancer cell growth and survival.[14]
Logical Relationship of Thiazole Derivatives in Cancer Therapy:
Caption: The proposed mechanism of action for (4-Thiazolyl)alanine-based anticancer agents.
B. Antiviral Applications:
Recent studies have highlighted the utility of (4-Thiazolyl)alanine in the development of antiviral agents. Notably, peptide aldehydes incorporating this amino acid have shown potent in vitro inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[15] The thiazole moiety can also act as a pharmacological booster by moderating metabolism.[15]
C. Role in Peptide and Protein Engineering:
As a non-canonical amino acid, (4-Thiazolyl)alanine is a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability and novel biological functions.[2] Its Fmoc-protected derivative, Fmoc-L-(4-thiazolyl)-Alanine, is commercially available and readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[16] The introduction of this ncAA can influence the conformation and binding affinity of peptides. For instance, it has been used as a substitute for histidine in peptides without compromising metal-binding capabilities.[17]
Experimental Workflow for Fmoc-SPPS using Fmoc-L-(4-Thiazolyl)alanine:
Caption: A standard workflow for solid-phase peptide synthesis incorporating (4-Thiazolyl)alanine.
D. Impact on Collagen Synthesis and Skin Health:
Emerging research indicates that (4-Thiazolyl)alanine can positively influence the dermal matrix by increasing the production of pro-collagen I. This suggests its potential application in skincare and wound healing, where promoting collagen synthesis is beneficial. The stability of collagen triple helices can be modulated by the incorporation of non-canonical amino acids.[18]
V. Conclusion and Future Perspectives
(4-Thiazolyl)alanine stands out as a non-canonical amino acid with significant promise for advancing drug discovery and materials science. Its unique thiazole moiety imparts favorable biological activities, including anticancer and antiviral properties, and offers a valuable tool for peptide engineering. As research continues to unravel the full extent of its capabilities, we can anticipate the development of novel therapeutics and biomaterials that leverage the distinct chemical and biological attributes of (4-Thiazolyl)alanine. The protocols and data presented in this guide serve as a foundational resource for researchers poised to explore the exciting potential of this versatile building block.
References
-
Aapptec. (n.d.). Fmoc-Ala(4-Thiazolyl)-OH [205528-32-1]. Retrieved from [Link]
- Çavuş, M. S., & Muğlu, H. (2021). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 7(1), 327-341.
- Zimmermann, M., et al. (2022). Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 13(12), 1963-1970.
- Singh, P., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-21.
- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.
- van Hest, J. C. M., & Kiick, K. L. (2010). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology, 14(3), 347-353.
- Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508.
- Lim, R. K., & Lin, Q. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383.
- Brodsky, B., & Thiagarajan, G. (2019). Frame Shifts Affect the Stability of Collagen Triple Helices. Biochemistry, 58(3), 195-203.
- Otani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4478.
- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
- ACS Publications. (2020). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters.
- Budisa, N. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 120(1), 209-247.
- Lau, J. L., & Dunn, M. K. (2018). Recent Advances in the Development of Therapeutic Peptides. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
- Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- Muttenthaler, M., et al. (2021). Peptide-Based Drug Development. Journal of Medicinal Chemistry, 64(17), 13087-13093.
- ResearchGate. (n.d.). 1 H and 13 C NMR of L3.
- Papanikolopoulou, K., et al. (2013). Prediction of Collagen Stability from Amino Acid Sequence. Journal of Structural Biology, 183(2), 237-245.
-
PrepChem. (n.d.). Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Retrieved from [Link]
- ResearchGate. (n.d.). Shows the FT-IR spectra of pure L-alanine single crystal.
- Zhang, Y., et al. (2014). First principles investigation of L-alanine in terahertz region. Journal of Biomedical Optics, 19(3), 037001.
- ResearchGate. (n.d.). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives.
- Al-Ghorbani, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Frontiers in Chemistry, 11, 1248530.
- Gandhi, V. V., et al. (2022). Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction. Scientific Reports, 12(1), 1-14.
- de Matos, A. D., & Castanho, M. A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074.
- ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.
- ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-(4-Thiazolyl)-L-alanine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 5. 3-(4-Thiazolyl)-L-alanine | CAS 119433-80-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. peptide.com [peptide.com]
- 18. ethz.ch [ethz.ch]
The Multifaceted Biological Activities of (4-Thiazolyl)alanine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The non-proteinogenic amino acid (4-Thiazolyl)alanine has emerged as a versatile building block in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of (4-Thiazolyl)alanine and its derivatives. We delve into its established roles as an anticancer, antimicrobial, and antiviral agent, with a particular focus on its potent inhibition of the SARS-CoV-2 main protease. Furthermore, this guide details its efficacy in dermatological applications, highlighting its contribution to skin barrier enhancement and collagen remodeling. Methodologies for the chemical and enzymatic synthesis of (4-Thiazolyl)alanine are presented, alongside detailed protocols for the in vitro evaluation of its biological activities. This comprehensive resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this unique amino acid.
Introduction: The Rise of a Versatile Non-Proteinogenic Amino Acid
(4-Thiazolyl)alanine, a non-naturally occurring amino acid, has garnered significant attention within the scientific community for its unique structural features and consequent diverse biological activities. The incorporation of the thiazole ring into the alanine scaffold imparts distinct physicochemical properties that enhance its ability to interact with various biological targets. This has led to its exploration in a wide array of therapeutic areas, from infectious diseases to oncology and dermatology.[1][2] Its utility as a versatile building block in peptide synthesis allows for the creation of novel peptides and small molecules with improved potency, stability, and target specificity.[3][4] This guide will provide a comprehensive overview of the current understanding of (4-Thiazolyl)alanine's biological profile, offering a technical resource for its further investigation and application in drug development.
Synthesis of (4-Thiazolyl)alanine: Chemical and Enzymatic Approaches
The synthesis of (4-Thiazolyl)alanine can be achieved through various chemical and enzymatic methods. The choice of synthetic route often depends on the desired stereochemistry and the scale of production.
Chemical Synthesis
A common approach to synthesizing derivatives of (4-Thiazolyl)alanine involves the Hantzsch thiazole synthesis. This method typically utilizes a reaction between an α-haloketone and a thioamide. For the synthesis of the core amino acid, variations of this method and other synthetic strategies are employed.
One documented chemical synthesis of a derivative, 3-(2-amino-4-thiazolyl)-L-alanine, involves the following steps:
Protocol: Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine [5][6]
-
Reaction Setup: Charge a reactor with 3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt (112 mol) and 420 L of methanol.[5][6]
-
Base Addition: While stirring, add 34.4 kg of triethylamine to the slurry.[5][6]
-
Reflux: Heat the mixture to reflux and maintain for 1 hour.[5][6]
-
Cooling and Crystallization: Cool the reaction mixture to 5°C to induce product crystallization.[5][6]
-
Filtration and Washing: Filter the resulting solid and wash it with 25 L of cold methanol.[5][6]
-
Product Isolation: This process yields 26.3 kg of 3-(2-amino-4-thiazolyl)-L-alanine as a white solid.[5][6]
Note: This protocol describes the synthesis of a specific derivative. The synthesis of L-(4-Thiazolyl)alanine may require modifications to this procedure.
Enzymatic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of L-(4-Thiazolyl)alanine. Enzymatic resolution is a key technique used to separate enantiomers, yielding the desired L-isomer with high purity.
A study has described an efficient enzymatic resolution process for a thiazolyl-substituted α-methyl α-benzyl amine, a precursor that could be adapted for (4-Thiazolyl)alanine synthesis.[7] This approach often utilizes lipases to selectively hydrolyze an ester derivative of the racemic amino acid, allowing for the separation of the desired enantiomer.[7] Furthermore, enzymatic relay processes are being explored for the efficient bioproduction of 3-(4-thiazolyl)-l-alanine, highlighting the potential for scalable and sustainable manufacturing.[8]
Anticancer Activity: Mechanisms and Therapeutic Potential
Derivatives of (4-Thiazolyl)alanine have demonstrated significant potential as anticancer agents, with research pointing towards multiple mechanisms of action.
Interference with DNA Replication
The thiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases.[9] This structural similarity allows some 1,3,4-thiadiazole derivatives, which share the core heterocyclic structure, to interfere with DNA synthesis, thereby inhibiting the replication of tumor cells.[9]
Modulation of Key Signaling Pathways
(4-Thiazolyl)alanine-containing compounds have been shown to modulate the activity of enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1] Studies on thiazole derivatives have revealed their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[10] Furthermore, some thiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells.[1][11] For instance, one study showed that a novel thiazole derivative induced cell cycle arrest at the G1/S phase and increased apoptosis in MCF-7 breast cancer cells.[1]
In Vitro Evaluation of Anticancer Activity
The cytotoxicity of (4-Thiazolyl)alanine derivatives against cancer cell lines is commonly assessed using the MTT assay.
Protocol: MTT Assay for Cytotoxicity [9][12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[9]
-
Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the (4-Thiazolyl)alanine derivative to the wells. Incubate for a further 24-48 hours.[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Dilute this stock in cell culture media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well.[9]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
Table 1: Cytotoxicity of selected thiazole derivatives against cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 |
| Thiazole-amino acid hybrid | A549 (Lung Cancer) | 2.07 - 8.51 |
| Thiazole-amino acid hybrid | HeLa (Cervical Cancer) | 2.07 - 8.51 |
| Thiazole-amino acid hybrid | MCF-7 (Breast Cancer) | 2.07 - 8.51 |
Data compiled from references[1][13].
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. (4-Thiazolyl)alanine and its derivatives have shown promise in this area.
Mechanisms of Antimicrobial Action
The incorporation of D-3-(4-Thiazolyl)-alanine into peptide sequences can enhance their antimicrobial activity and improve their stability against enzymatic degradation.[3] The thiazole ring is thought to facilitate the interaction of these peptides with bacterial membranes, leading to membrane disruption and cell death.[3] Furthermore, docking studies have suggested that thiazole derivatives may exert their antibacterial effects by inhibiting essential bacterial enzymes such as E. coli MurB, which is involved in peptidoglycan biosynthesis.[14] For antifungal activity, inhibition of CYP51, an enzyme crucial for fungal cell membrane integrity, has been proposed.[14]
In Vitro Evaluation of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the (4-Thiazolyl)alanine derivative in a 96-well microplate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antiviral Activity: Targeting the SARS-CoV-2 Main Protease
The COVID-19 pandemic has highlighted the urgent need for effective antiviral therapies. (4-Thiazolyl)alanine has emerged as a key component in the design of potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.
Mechanism of Mpro Inhibition
Peptide aldehydes incorporating (4-Thiazolyl)alanine have been synthesized and shown to be potent inhibitors of SARS-CoV-2 Mpro.[15] These inhibitors act by binding to the active site of the protease, preventing it from cleaving the viral polyproteins and thus halting the viral life cycle.[15] The thiazole-4-yl alanine residue has been identified as a chemically stable and readily accessible replacement for other P1 residues in protease inhibitors, leading to strong antiviral activity in cell-based assays.[15] Some of these compounds have also demonstrated dual inhibition of Mpro and human cathepsin L, another protease involved in viral entry, suggesting a multi-pronged antiviral strategy.[15]
Dermatological Applications: Enhancing Skin Health
Beyond its systemic therapeutic potential, L-4-Thiazolylalanine (also known as Protinol™) has demonstrated significant benefits in skincare.
Strengthening the Skin Barrier and Promoting Repair
In vitro studies have shown that L-4-Thiazolylalanine enhances wound closure mechanisms and strengthens the skin barrier, as indicated by an increase in transepithelial electrical resistance (TEER).[2] It also exhibits antioxidant properties by increasing the expression of Heat Shock Protein 70 (HSP70) and reducing reactive oxygen species (ROS) production following UV exposure.[2]
Anti-Inflammatory and Soothing Effects
Clinically, L-4-Thiazolylalanine has been shown to have soothing benefits, reducing redness and erythema.[2] These anti-inflammatory effects contribute to its overall efficacy in improving skin health and appearance.
Pharmacokinetics and Toxicology: Considerations for Drug Development
While extensive data on the pharmacokinetics and toxicology of (4-Thiazolyl)alanine itself are not yet publicly available, preliminary information on related thiazole-containing compounds provides some initial insights.
Pharmacokinetics
The oral bioavailability of thiazole-containing compounds can be variable. For example, a study on a complex thiazole benzenesulfonamide β3-adrenergic receptor agonist showed oral bioavailabilities of 17% in rats, 27% in dogs, and 4% in monkeys, suggesting that absorption and first-pass metabolism can be significant factors.[16] Further studies are needed to determine the specific ADME (absorption, distribution, metabolism, and excretion) profile of (4-Thiazolyl)alanine.
Toxicology
A safety data sheet for N-Fmoc-3-(4-thiazolyl)-L-alanine indicates that while acute toxicity data is not available, it may be harmful if inhaled and may cause respiratory tract irritation.[17] General toxicology studies on L-alanine in rats have shown it to be well-tolerated at high doses, but specific toxicity studies on (4-Thiazolyl)alanine are necessary to establish its safety profile for therapeutic use.[5]
Future Directions and Conclusion
(4-Thiazolyl)alanine stands out as a non-proteinogenic amino acid with a rich and diverse range of biological activities. Its demonstrated efficacy as an anticancer, antimicrobial, and antiviral agent, coupled with its beneficial effects in skincare, underscores its significant potential in drug discovery and development. The versatility of its synthesis and its ability to be incorporated into peptides and small molecules provide a vast chemical space for the design of novel therapeutics.
Future research should focus on several key areas. A deeper understanding of the specific molecular mechanisms underlying its various biological activities will be crucial for optimizing its therapeutic potential. Comprehensive in vivo studies are needed to validate the in vitro findings and to establish its efficacy and safety in preclinical models. Furthermore, detailed pharmacokinetic and toxicology studies are essential to pave the way for its clinical development.
References
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. (2023). International Journal of Cosmetic Science. Retrieved from [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Innovations in Antimicrobial Peptide Development with D-3-(4-Thiazolyl)-alanine. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules. Retrieved from [Link]
-
Minimum inhibitory concentration (MIC in µg/mL) of thiazole compounds... (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). RSC Chemical Biology. Retrieved from [Link]
-
Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bioanalytical method validation: An updated review. (2012). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Efficient bioproduction of 3-(4-thiazolyl)-l-alanine, an unnatural amino acid of pharmaceutical importance, by an enzymatic relay process. (2025). Green Synthesis and Catalysis. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]
-
The Synthesis of 4-Chloromethylthiazole Hydrochloride and β-(4-Thiazolyl)-alanine Hydrochloride. (1949). Journal of the American Chemical Society. Retrieved from [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Advances. Retrieved from [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2021). Molecules. Retrieved from [Link]
-
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (2022). MDPI. Retrieved from [Link]
-
The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2000). Drug Metabolism and Disposition. Retrieved from [Link]
-
Novel structural motifs consisting of chiral thiazolines: synthesis, molecular recognition, and anticancer activity. (2009). Journal of the American Chemical Society. Retrieved from [Link]
-
Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. (2004). The Journal of Organic Chemistry. Retrieved from [Link]
-
A 4-week oral toxicity study of L-alanine in rats with a recovery period of 2 weeks. (2025). Journal of Toxicologic Pathology. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
-
Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. (n.d.). PrepChem.com. Retrieved from [Link]
-
-
Thiazole: A privileged scaffold in drug discovery. (2025). ResearchGate. Retrieved from [Link]
-
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). Molecules. Retrieved from [Link]
-
Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Cell-free enzymatic L-alanine synthesis from green methanol. (2023). Technical University of Munich. Retrieved from [Link]
-
Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (n.d.). American Chemical Society. Retrieved from [Link]
-
Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Toxicological screening. (2011). Journal of Pharmacology and Pharmacotherapeutics. Retrieved from [Link]
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). Molecules. Retrieved from [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceutics. Retrieved from [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. (2020). ACS Central Science. Retrieved from [Link]
-
Aging of biological matrices and its effect on bioanalytical method performance. (2013). Bioanalysis. Retrieved from [Link]
-
Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. (2022). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchhub.com [researchhub.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN102264691B - Process for the preparation of protected l-alanine derivatives - Google Patents [patents.google.com]
- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Distinguishing L-4-Thiazolylalanine from Histidine: A Structural, Functional, and Analytical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of amino acid chemistry and its application in drug development and life sciences, the ability to distinguish between structurally similar molecules is paramount. This guide provides a comprehensive technical analysis of the core differences between the canonical, proteinogenic amino acid L-histidine and the non-proteinogenic analogue, L-4-Thiazolylalanine. While both molecules share a common alanine backbone, the fundamental disparity in their heterocyclic side chains—imidazole for histidine and thiazole for L-4-Thiazolylalanine—gives rise to profoundly different physicochemical properties, biological functions, and analytical signatures.
This document is designed for researchers and development professionals, offering not just a comparative overview but also field-proven insights into the causality behind their distinct behaviors and the practical methodologies required for their unambiguous differentiation.
Section 1: Core Structural and Physicochemical Disparities
The foundational differences between histidine and L-4-Thiazolylalanine originate from the atomic composition of their respective five-membered aromatic rings. Histidine incorporates an imidazole ring, containing two nitrogen atoms, whereas L-4-Thiazolylalanine features a thiazole ring, which contains both a nitrogen and a sulfur atom.[1][2] This seemingly minor substitution has significant consequences for the molecule's overall properties.
Caption: Chemical structures of L-Histidine and L-4-Thiazolylalanine.
This structural divergence directly impacts key physicochemical parameters that govern solubility, reactivity, and biological interactions.
Key Physicochemical Differences:
-
Aromaticity and Electron Distribution: The presence of a sulfur atom in the thiazole ring alters the ring's aromaticity and electron density compared to the imidazole ring.[1] Thiazoles exhibit greater pi-electron delocalization than corresponding imidazoles, influencing their interaction with other molecules and surfaces, a critical factor in chromatography.[1]
-
Protonation and pKa: Histidine's imidazole side chain has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[3] This makes it uniquely suited for roles in enzyme catalysis, often as part of a "catalytic triad".[4][5] The thiazole ring in L-4-Thiazolylalanine is significantly less basic, altering its charge state and its capacity for such catalytic functions.
-
Metal Chelation: The two nitrogen atoms in histidine's imidazole ring make it an excellent chelator of metal ions like zinc and copper, a property vital for the structure of proteins such as zinc-finger transcription factors and the active sites of enzymes like carbonic anhydrase.[3]
Table 1: Comparative Physicochemical Properties
| Property | L-4-Thiazolylalanine | L-Histidine | Rationale for Difference |
| Molecular Formula | C₆H₈N₂O₂S[6][7][8] | C₆H₉N₃O₂[9] | Substitution of a ring N-H group with a sulfur atom. |
| Molecular Weight | 172.21 g/mol [7][8] | 155.15 g/mol [9] | Sulfur is heavier than nitrogen, and there is one less hydrogen. |
| Heterocyclic Ring | Thiazole[8] | Imidazole[9] | Defines the core structural class. |
| Side Chain pKa | Lower (less basic) | ~6.0[3] | Sulfur's electronegativity and lower basicity compared to nitrogen. |
| Water Solubility | Slightly soluble[7] | Soluble[9] | The imidazole ring's ability to hydrogen bond contributes to higher solubility. |
| Appearance | Pale white to pale yellow solid[8] | White crystalline solid[9] | General property of pure amino acids. |
Section 2: Divergent Biological Roles and Mechanisms
The structural differences logically extend to vastly different roles in biological systems. Histidine is an essential, proteinogenic amino acid integral to life, while L-4-Thiazolylalanine is a synthetic analogue investigated for specific, targeted biological activities, particularly in dermatology.[8][10][11]
L-Histidine: A Multifunctional Biological Precursor
As one of the 22 proteinogenic amino acids, histidine is a fundamental building block of proteins.[12] Beyond this, it serves as a critical precursor for several key biomolecules:
-
Histamine: Formed via decarboxylation of histidine, histamine is a powerful neurotransmitter and a key mediator of immune responses, allergic reactions, and gastric acid secretion.[3][11][13]
-
Carnosine: A dipeptide synthesized from β-alanine and histidine, carnosine is found in high concentrations in muscle and brain tissue, where it acts as an antioxidant and a pH buffer.[3][4][11]
-
Catabolism: Histidine can be catabolized into glutamate, an excitatory neurotransmitter, which can then enter the citric acid cycle as α-ketoglutarate.[14]
L-4-Thiazolylalanine: A Targeted Bioactive Modulator
L-4-Thiazolylalanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Its biological activities stem from its ability to modulate specific cellular pathways. Research has primarily focused on its dermatological applications, where it has been shown to:
-
Stimulate Dermal Proteins: In vitro studies demonstrate its ability to increase the production of pro-collagen I and hyaluronic acid by fibroblasts.[10]
-
Strengthen Skin Barrier: It has been shown to improve skin barrier integrity and accelerate wound healing processes.[15][16]
-
Provide Antioxidant Effects: L-4-Thiazolylalanine can decrease the production of reactive oxygen species induced by UV exposure and increase the expression of heat shock protein 70 (HSP70).[15][16]
Caption: Contrasting biological fates of L-Histidine and L-4-Thiazolylalanine.
Section 3: Analytical Strategies for Differentiation
For the drug development professional, distinguishing between these two compounds in a mixture or verifying the identity of a starting material is a common requirement. Several analytical techniques can achieve this with high fidelity. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
Chromatographic Separation
Chromatography, which separates components based on their differential partitioning between a stationary and a mobile phase, is an ideal method.[17][18] The difference in polarity and aromaticity between the imidazole and thiazole rings provides a strong basis for separation.
Caption: General workflow for HPLC-based differentiation.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for separating L-histidine and L-4-Thiazolylalanine. The rationale for using RP-HPLC is that the non-polar stationary phase (C18) will interact differently with the two molecules based on their slight polarity differences. Histidine, being slightly more polar, is expected to elute earlier than L-4-Thiazolylalanine.
-
Objective: To resolve and quantify L-histidine and L-4-Thiazolylalanine in a standard mixture.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
L-histidine and L-4-Thiazolylalanine analytical standards.
-
-
Methodology:
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of each compound in Mobile Phase A. Create a mixed standard containing 100 µg/mL of each.
-
System Equilibration: Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the mixed standard solution.
-
Gradient Elution:
-
0-2 min: Isocratic at 2% B.
-
2-15 min: Linear gradient from 2% to 30% B.
-
15-17 min: Linear gradient from 30% to 95% B.
-
17-20 min: Hold at 95% B (column wash).
-
20-22 min: Return to 2% B.
-
22-27 min: Re-equilibration at 2% B.
-
-
Detection: Monitor the eluent at 210 nm. Both compounds have a peptide bond that absorbs at this wavelength.
-
Analysis: Identify the peaks based on the retention times of the individual standards. Histidine will elute earlier due to its higher polarity.
-
-
Self-Validation: The protocol's trustworthiness is established by running individual standards to confirm retention times before analyzing any unknown mixture. The peak purity can be assessed using a Diode Array Detector (DAD) if available. For complex matrices, a spike and recovery study should be performed to rule out matrix effects.[19]
Spectroscopic and Spectrometric Differentiation
For unambiguous structural confirmation, mass spectrometry and NMR spectroscopy are the definitive techniques.
-
Mass Spectrometry (MS): The most direct method. Due to the different elemental compositions, the exact masses are distinct.
-
L-Histidine (C₆H₉N₃O₂): Monoisotopic mass = 155.0695 g/mol .
-
L-4-Thiazolylalanine (C₆H₈N₂O₂S): Monoisotopic mass = 172.0306 g/mol .[7]
-
This mass difference of ~17 Da is easily resolved by any modern mass spectrometer, providing definitive identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a unique fingerprint based on the chemical environment of each proton. The protons on the heterocyclic rings of histidine and L-4-Thiazolylalanine will have distinct chemical shifts and coupling patterns due to the different electronic environments created by the imidazole versus the thiazole ring.[1]
Conclusion
While L-4-Thiazolylalanine and L-histidine share an L-alanine core, they are fundamentally distinct molecules. The substitution of a nitrogen atom in the imidazole ring of histidine with a sulfur atom to form the thiazole ring of L-4-Thiazolylalanine creates a cascade of differences. These range from basic physicochemical properties like molecular weight and pKa to profound divergences in biological function, where one acts as a universal protein building block and metabolic precursor, and the other as a targeted modulator of specific cellular pathways. For the researcher and drug developer, understanding these differences is crucial for study design, and leveraging them through robust analytical techniques like HPLC and mass spectrometry is essential for ensuring the identity, purity, and quality of their materials.
References
-
Bechinger, B., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. Available from: [Link]
-
Study.com. Histidine Structure, Properties & Function. Available from: [Link]
-
Draelos, Z. D., et al. (2022). L‐4‐Thiazolylalanine (Protinol), a Novel Non‐Proteinogenic Amino Acid, Demonstrates Epidermal and Dermal Efficacy with Clinically Observable Benefits. ResearchGate. Available from: [Link]
-
Haxaire, C., et al. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. ResearchGate. Available from: [Link]
-
El-Hossainy, E. A., et al. (2019). Histidine and Histidine-Like Alkaloids. ResearchGate. Available from: [Link]
-
Remesh, A. & Sharma, A. (2023). Biochemistry, Histidine. NCBI Bookshelf. Available from: [Link]
-
Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. MDPI. Available from: [Link]
-
Wikipedia. Histidine. Available from: [Link]
-
van Ruitenbeek, P., et al. (2009). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. PubMed Central. Available from: [Link]
-
Brosnan, J. T. & Brosnan, M. E. (2020). Histidine Metabolism and Function. PubMed. Available from: [Link]
-
AL-Adilee, K. J. & Hammoodi, A. M. (2017). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2020). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Frontiers in Chemistry. Available from: [Link]
-
Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link]
-
News-Medical. (2018). Histidine Metabolism. Available from: [Link]
-
PubChem. L-Histidine. Available from: [Link]
-
Khan, I., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available from: [Link]
-
Save My Exams. (2025). Chromatography: Amino Acids. Available from: [Link]
-
IFSC. Experiment #11 – Chromatographic Separation of Amino Acids. Available from: [Link]
-
The Biology Project, University of Arizona. Amino Acids - Histidine. Available from: [Link]
-
Zhao, S., et al. (2004). Determination of histamine and histidine by capillary zone electrophoresis with pre-column naphthalene-2,3-dicarboxaldehyde derivatization and fluorescence detection. ResearchGate. Available from: [Link]
-
Dore, L., et al. (2015). Experimental and theoretical spectroscopic parameters of imidazole. ResearchGate. Available from: [Link]
-
Majhi, K. C., et al. (2018). Chapter 4 - Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). Available from: [Link]
-
PrepChem.com. Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Available from: [Link]
-
CUTM Courseware. Pyrazole, Imidazole and Thiazole. Available from: [Link]
-
ResearchGate. (2019). Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help??. Available from: [Link]
-
Haxaire, C., et al. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. International Journal of Cosmetic Science. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acids - Histidine [biology.arizona.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Histidine Structure, Properties & Function - Lesson | Study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Histidine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. savemyexams.com [savemyexams.com]
- 18. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 19. researchgate.net [researchgate.net]
The Strategic Integration of Thiazole-Containing Amino Acids in Modern Medicinal Chemistry: A Technical Guide
Executive Summary
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous biologically active compounds. When incorporated into amino acid frameworks, this moiety bestows unique conformational constraints and electronic properties, making thiazole-containing amino acids invaluable building blocks in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing these privileged scaffolds in drug discovery and development. We will delve into key synthetic methodologies, analyze their impact on peptide and small molecule drug design, and examine their roles in modulating complex biological pathways.
The Thiazole Moiety: A Privileged Scaffold in Bioactive Molecules
The thiazole ring is a recurring motif in a diverse array of natural products, including vitamin B1 (thiamine), penicillins, and numerous marine-derived peptides.[1] Its prevalence in nature underscores its evolutionary selection as a stable and versatile functional group. In medicinal chemistry, the thiazole ring is prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. Furthermore, its rigid, planar structure can be strategically employed to lock the conformation of a molecule, thereby enhancing its binding affinity and selectivity for a biological target.[2][3]
Synthetic Strategies for Thiazole-Containing Amino Acids
The construction of the thiazole ring onto an amino acid scaffold is a critical step in the synthesis of these valuable building blocks. The choice of synthetic route is often dictated by the desired substitution pattern and the need to preserve the stereochemical integrity of the amino acid.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch synthesis is one of the most widely employed methods for the construction of thiazole rings.[1] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-containing amino acids, a common strategy involves the use of a protected amino acid-derived thioamide and an appropriate α-halocarbonyl compound.[4]
Experimental Protocol: Hantzsch Synthesis of a Protected 2-Amino-4-Arylthiazole Amino Acid Derivative [5]
This protocol outlines a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative from an N-Boc-protected dipeptide.
Step 1: Synthesis of the 2-Amino-4-Phenylthiazole Moiety
-
To a solution of acetophenone in a suitable solvent (e.g., ethanol), add one equivalent of thiourea.
-
Add a catalytic amount of iodine and reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with a non-polar solvent like hexane to afford 2-amino-4-phenylthiazole.
Step 2: Coupling with a Protected Dipeptide
-
Dissolve the N-Boc-protected dipeptide (1 equivalent) in chloroform.
-
Add 1 equivalent of 2-amino-4-phenylthiazole and 1 equivalent of dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Add a catalytic amount of triethylamine (Et3N) as a base.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected thiazole-containing peptide derivative.
Step 3: Deprotection
-
Dissolve the protected peptide derivative in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to obtain the final thiazole-containing amino acid derivative.
Solid-Phase Synthesis of Thiazole-Containing Peptides
The incorporation of thiazole-containing amino acids into peptides can be efficiently achieved using solid-phase peptide synthesis (SPPS).[6][7] This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with the key advantage of simplified purification at each step.
Experimental Protocol: General Solid-Phase Synthesis of a Thiazole-Containing Peptide [8]
This protocol provides a general workflow for incorporating a thiazole-containing amino acid into a peptide sequence using Fmoc-based SPPS.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell a suitable resin (e.g., trityl-based resin) in a non-polar solvent like dichloromethane (DCM).[8]
-
Add a solution of the first Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIPEA; 7.5 equivalents) in dry DCM.[8]
-
Stir the mixture for 30-60 minutes at room temperature.[8]
-
Wash the resin with dimethylformamide (DMF).[8]
Step 2: Fmoc-Deprotection
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
Step 3: Coupling of the Thiazole-Containing Amino Acid
-
Pre-activate the Fmoc-protected thiazole-containing amino acid (3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
Step 4: Iterative Cycles and Cleavage
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Thiazole-Containing Amino Acids in Drug Design and Action
The unique structural and electronic features of thiazole-containing amino acids have been exploited in the development of a wide range of therapeutic agents.
Case Study: Dasatinib - A Tyrosine Kinase Inhibitor
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7] A key structural feature of Dasatinib is its 2-aminothiazole moiety, which plays a crucial role in its binding to the ATP-binding site of the BCR-ABL kinase.
Mechanism of Action: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[7] Dasatinib inhibits this kinase activity by binding to the ATP pocket, thereby blocking the downstream signaling pathways that lead to cell growth and survival.[7]
Dasatinib Inhibition of the BCR-ABL Signaling Pathway
Table 1: Kinase Inhibitory Profile of Dasatinib
| Kinase | IC₅₀ (nM) | Reference |
| BCR-ABL | 4.6 | [9] |
| SRC | - | [10] |
| c-KIT | - | [10] |
| EPHA2 | - | [11] |
| PDGFRβ | - | [10] |
| FAK | 0.2 | [11] |
Note: Specific IC₅₀ values for all kinases were not consistently available in the provided search results.
Case Study: Tiazofurin - An IMP Dehydrogenase Inhibitor
Tiazofurin is an antineoplastic agent that acts as a prodrug.[2] Intracellularly, it is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[2]
Mechanism of Action: IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, TAD depletes the intracellular pool of GTP, which is essential for DNA and RNA synthesis, as well as for signal transduction processes.[4] This leads to the arrest of cell proliferation and the induction of apoptosis in cancer cells.[4]
Tiazofurin Inhibition of the IMPDH Pathway
Table 2: Inhibitory Activity of Tiazofurin's Active Metabolite (TAD)
| Enzyme | Kᵢ (nM) | Reference |
| IMP Dehydrogenase | - | [2] |
Note: A specific Ki value for TAD was not available in the provided search results.
Case Study: Epothilone B - A Microtubule Stabilizer
Epothilone B is a natural product with potent anticancer activity that belongs to the class of microtubule-stabilizing agents.[12] Its complex macrocyclic structure features a thiazole-containing side chain that is crucial for its biological activity.
Mechanism of Action: Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape.[13] Epothilone B binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[12] This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[12]
Epothilone B's Effect on Microtubule Dynamics
Thiazole-Containing Amino Acids as Peptidomimetics
The incorporation of thiazole-containing amino acids into peptides is a powerful strategy for developing peptidomimetics with improved therapeutic properties.[2][3] The rigid thiazole ring can act as a conformational constraint, locking the peptide into a bioactive conformation and enhancing its binding affinity for its target.[2]
Impact on Proteolytic Stability and Cell Permeability
A major challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases and their poor cell permeability.[14][15] The introduction of a thiazole ring can address both of these issues. The unnatural thiazole structure is not recognized by most proteases, thus enhancing the peptide's resistance to enzymatic cleavage and prolonging its in vivo half-life.[14] Furthermore, the increased rigidity and altered polarity imparted by the thiazole moiety can, in some cases, improve the peptide's ability to cross cell membranes.[16] The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and assess the potential for a compound to be orally bioavailable.[17][18][19]
Thiazole-Containing Peptides as Antimicrobial Agents
Many naturally occurring antimicrobial peptides incorporate thiazole rings.[20][21] These peptides often exhibit potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. The thiazole moiety can contribute to the antimicrobial activity by facilitating interactions with bacterial cell membranes or by inhibiting essential bacterial enzymes.
Table 3: Antimicrobial Activity of Thiazole-Containing Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| Kocurin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25–0.5 | [20] |
| Catechol-derived thiazole | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [22] |
| Thiazole derivative 38 | E. coli | 4.32-4.60 | [23] |
Conclusion and Future Perspectives
Thiazole-containing amino acids represent a versatile and powerful class of building blocks for the design of novel therapeutics. Their unique structural and electronic properties allow for the fine-tuning of the pharmacological profiles of both small molecules and peptides. The continued development of efficient and stereoselective synthetic methods, coupled with a deeper understanding of their influence on biological systems, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. As our ability to rationally design molecules with desired properties grows, the strategic incorporation of thiazole-containing amino acids will remain a key enabler of innovation in medicinal chemistry.
References
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5422. [Link]
-
Synthesis of thiazole building blocks. Reagents and conditions. (n.d.). Retrieved from [Link]
-
Effects of the IMP-dehydrogenase inhibitor, Tiazofurin, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies. (2004). Leukemia Research, 28(11), 1137-1143. [Link]
-
(PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Retrieved from [Link]
-
Tiazofurin effects on IMP-dehydrogenase activity and expression in the leukemia cells of patients with CML blast crisis. (1996). Anticancer Research, 16(6A), 3323-3327. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2019). Marine Drugs, 17(10), 583. [Link]
-
IMP dehydrogenase: inhibition by the anti-leukemic drug, tiazofurin. (1990). Advances in Enzyme Regulation, 30, 65-77. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2006). Expert Opinion on Drug Discovery, 1(2), 175-185. [Link]
-
In situ structural mechanism of epothilone-B-induced CNS axon regeneration. (2023). Nature Communications, 14(1), 1-13. [Link]
-
Total Synthesis of an Epothilone Analogue Based on the Amide‐Triazole Bioisosterism. (2020). Chemistry – A European Journal, 26(62), 14106-14110. [Link]
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). Cancer Research, 68(19), 7958-7967. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2019). Marine Drugs, 17(10), 583. [Link]
-
Thiazoles in Peptides and Peptidomimetics. (n.d.). Retrieved from [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2018). Scientific Reports, 8(1), 1-16. [Link]
-
Caco-2 Permeability Assay. (n.d.). Retrieved from [Link]
-
Epothilone B Benefits Nigrostriatal Pathway Recovery by Promoting Microtubule Stabilization After Intracerebral Hemorrhage. (2018). Journal of the American Heart Association, 7(2), e007555. [Link]
-
IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... (n.d.). Retrieved from [Link]
-
Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. (2000). Chemistry, 6(15), 2783-2800. [Link]
-
Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. (2019). Cancers, 11(9), 1346. [Link]
-
Structure of epothilones A and B. (n.d.). Retrieved from [Link]
-
Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. (2022). Marine Drugs, 20(6), 397. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2018). Molecules, 23(10), 2633. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2019). Retrieved from [Link]
-
The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). Retrieved from [Link]
-
IMP Dehydrogenase: Structure, Mechanism and Inhibition. (2007). Chemical Reviews, 107(5), 1649-1705. [Link]
-
Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons. (2016). Neural Plasticity, 2016, 1-13. [Link]
-
Total synthesis of epothilone E and related side-chain modified analogues via a Stille coupling based strategy. (1999). Bioorganic & Medicinal Chemistry, 7(5), 665-697. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2006). Retrieved from [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal, 10(4), 132-136. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLoS ONE, 12(6), e0178943. [Link]
-
Microtubule Inhibitors Mechanism of Action. (2023, August 26). Retrieved from [Link]
-
Thiazole Analogues of the Marine Alkaloid Nortopsentin as Inhibitors of Bacterial Biofilm Formation. (2021). Marine Drugs, 19(1), 11. [Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (2008). Leukemia, 22(10), 1896-1904. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(3), 363-380. [Link]
-
Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (n.d.). Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1745. [Link]
-
Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination. (2020). Chemical Communications, 56(76), 11251-11254. [Link]
-
Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. (2001). Chemistry & Biology, 8(9), 899-912. [Link]
-
Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. (2025). Cell Journal (Yakhteh), 27, 1745. [Link]
-
Thiazoles in Peptides and Peptidomimetics. (2018). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. IMP dehydrogenase: inhibition by the anti-leukemic drug, tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Effects of the IMP-dehydrogenase inhibitor, Tiazofurin, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ structural mechanism of epothilone-B-induced CNS axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Total synthesis of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
(4-Thiazolyl)alanine role in peptide drug discovery
An In-Depth Technical Guide to the Role of (4-Thiazolyl)alanine in Peptide Drug Discovery
Foreword: Beyond the Canonical Twenty
In the landscape of peptide therapeutics, the twenty canonical amino acids provide a foundational alphabet. However, the true artistry and innovation in modern drug discovery lie in expanding this alphabet. The incorporation of non-proteinogenic amino acids has become a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the arsenal of synthetic building blocks, (4-Thiazolyl)alanine emerges as a particularly versatile and powerful tool. This guide provides an in-depth exploration of its strategic application, from fundamental properties to advanced therapeutic design, intended for researchers and drug development professionals seeking to leverage its unique advantages.
The Molecular Profile of (4-Thiazolyl)alanine
(4-Thiazolyl)alanine is an unnatural amino acid characterized by the replacement of the imidazole ring of histidine with a thiazole ring. This seemingly subtle substitution imparts a profound influence on the physicochemical properties of the resulting peptide, offering a unique combination of steric, electronic, and conformational effects that can be exploited in drug design.
Physicochemical Properties
The thiazole moiety is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This structure confers properties that are distinct from histidine's imidazole ring. The thiazole ring is less basic than imidazole and possesses a different hydrogen bonding profile, acting as a hydrogen bond acceptor via its nitrogen atom.[1]
| Property | L-Histidine | L-(4-Thiazolyl)alanine | Rationale for Impact in Drug Design |
| Side Chain pKa | ~6.0 | ~2.5-3.0 (estimated) | Reduces positive charge at physiological pH, potentially altering solubility, cell permeability, and receptor interactions. Avoids charge-state-related heterogeneity. |
| Aromaticity | Aromatic | Aromatic | Maintains potential for π-π stacking interactions with biological targets. |
| H-Bonding | Donor & Acceptor | Primarily Acceptor | Alters the pattern of intramolecular and intermolecular hydrogen bonds, influencing peptide conformation and target binding. |
| Metal Chelation | Strong (via Nδ1, Nε2) | Moderate (via N, S) | Can serve as a bioisostere for histidine in metalloprotein-binding peptides, maintaining coordination capabilities.[2] |
| Molecular Volume | ~153 ų | ~160 ų | Similar size allows for conservative substitution without significant steric disruption. |
A Histidine Isostere with Unique Advantages
(4-Thiazolyl)alanine is frequently employed as a bioisostere for histidine. The rationale for this substitution extends beyond simple replacement; it is a strategic choice to fine-tune a peptide's properties. Key motivations include:
-
Enhanced Metabolic Stability: The thiazole ring can confer resistance to enzymatic degradation by proteases that recognize and cleave at histidine residues.[3]
-
Modulation of Receptor Affinity: The distinct electronic and hydrogen-bonding characteristics can alter the binding affinity and selectivity of a peptide for its target receptor.
-
Improved Pharmacokinetic Profile: By removing the basic imidazole group, formulators can reduce pH-dependent solubility issues and potentially improve membrane permeability.
-
Conformational Constraint: The thiazole ring can introduce a degree of conformational rigidity into the peptide backbone, which can pre-organize the peptide into a bioactive conformation and reduce the entropic penalty of binding.
A notable example of its role as a histidine isostere is the substitution in the N-terminal sequence of histatin 5, a naturally occurring salivary peptide. This modification maintained the peptide's ability to bind Cu(II) and Ni(II) ions, demonstrating its utility in preserving critical metal-binding functions.[2]
Structural and Conformational Impact
The introduction of a (4-Thiazolyl)alanine residue can significantly influence a peptide's secondary and tertiary structure. Computational studies, specifically Density Functional Theory (DFT), have shown that peptide fragments containing a thiazole-amino acid residue tend to adopt a unique semi-extended β2 conformation.[4] This preference is stabilized by an intramolecular hydrogen bond between the peptide backbone's N-H and the thiazole ring's nitrogen (N-H⋯NTzl), a feature that can lock the local conformation.[4]
Caption: Intramolecular hydrogen bonding in a (4-Thiazolyl)alanine residue.
This ability to induce specific local folds is a powerful tool for rational drug design. By reducing the conformational flexibility of a peptide, researchers can decrease the entropic cost of binding to its target, often leading to a significant increase in binding affinity and biological activity.
Enhancing Pharmacokinetic and Pharmacodynamic Properties
A primary driver for incorporating unnatural amino acids is to overcome the poor drug-like properties of native peptides. (4-Thiazolyl)alanine has proven effective in modulating both pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
Metabolic Stability
Peptides are notoriously susceptible to rapid degradation by peptidases in plasma and tissues, leading to a short in vivo half-life.[5] The incorporation of D-amino acids or other unnatural residues is a classic strategy to enhance stability.[3] The thiazole moiety of (4-Thiazolyl)alanine is not a natural recognition motif for most proteases, thus providing a steric and electronic shield against enzymatic cleavage at or near the modification site.
Furthermore, the thiazole ring itself can interact with metabolic enzymes. In a study developing inhibitors for the SARS-CoV-2 main protease, peptides containing (4-Thiazolyl)alanine were evaluated for their stability against the major drug-metabolizing enzyme CYP3A4.[6] The results indicated that the thiazole ring could be oxidized, and interestingly, this oxidation product appeared to have an inhibitory effect on the P450 enzyme itself.[6] This suggests a dual role where the residue not only enhances stability but can also act as a "pharmacological booster" by moderating its own metabolism, a mechanism reminiscent of the FDA-approved drug Ritonavir, which also contains thiazole units.[6]
Case Study: SARS-CoV-2 Main Protease (Mpro) Inhibitors
The development of antivirals against COVID-19 provided a compelling case for the utility of (4-Thiazolyl)alanine. Researchers designed chimeric analogues of known protease inhibitors, GC376 and boceprevir.[6] In one series of experiments, a key residue at the P1 position of the inhibitor was replaced with (4-Thiazolyl)alanine.
Key Findings:
-
Boosted Potency: The introduction of the polar (4-Thiazolyl)alanine residue at the P1 position substantially increased the inhibitory activity against the Mpro enzyme, resulting in compounds with low-micromolar to sub-micromolar IC50 values.[6]
-
Strong Antiviral Activity: This enhanced enzyme inhibition translated directly to strong antiviral activity in cell-based assays.[6]
-
Chemical Stability: The study concluded that the (4-Thiazolyl)alanine residue is a chemically stable and readily accessible replacement for more complex chemical moieties, streamlining synthesis without sacrificing potency.[6]
| Compound | P1 Residue | Mpro Inhibition (IC50, nM) | Antiviral Activity (EC50, µM) |
| Parent Compound | Oxopyrrolidine | ~200-400 | ~0.5-1.0 |
| Analogue 4 | (4-Thiazolyl)alanine | 180 | < 0.1 |
| Data synthesized from information presented in ACS Med. Chem. Lett. 2024, 15, 4, 521–528.[6] |
This case study exemplifies the core value proposition of (4-Thiazolyl)alanine: its incorporation can lead to a direct and significant improvement in the desired biological effect.
Synthesis and Implementation: An Experimental Workflow
The successful incorporation of (4-Thiazolyl)alanine into a peptide sequence relies on robust and well-characterized synthetic protocols. It is most commonly used in its Fmoc-protected form, Fmoc-L-Ala(4-Thiazolyl)-OH, for standard solid-phase peptide synthesis (SPPS).
Caption: Standard SPPS workflow for incorporating (4-Thiazolyl)alanine.
Detailed Protocol for Manual SPPS Coupling
This protocol outlines a standard procedure for coupling Fmoc-L-Ala(4-Thiazolyl)-OH onto a resin-bound peptide with a free N-terminal amine.
Self-Validating System & Causality: Each step is designed for maximal efficiency and minimal side reactions. Washing steps are critical to remove excess reagents and byproducts that could interfere with subsequent steps. The use of HOBt or its derivatives (like in HBTU) is a validated method to suppress epimerization, a common side reaction during carbodiimide-mediated activation that can compromise the final peptide's purity and bioactivity.[7][8] The Kaiser test provides an immediate qualitative check on the reaction's completion, preventing the synthesis from proceeding with an uncoupled sequence.
Materials:
-
Peptide-resin with free N-terminal amine (1.0 eq)
-
Fmoc-L-(4-Thiazolyl)alanine (3.0 eq)
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) (2.9 eq)
-
N,N'-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling & Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
-
Activation of Amino Acid:
-
In a separate vial, dissolve Fmoc-L-(4-Thiazolyl)alanine (3.0 eq) and HBTU (2.9 eq) in a minimal volume of DMF.
-
Add DIPEA (6.0 eq) to the activation mixture. The solution will typically turn yellow.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Causality: Pre-activation ensures the rapid formation of the reactive ester, minimizing the time the free amino acid is exposed to the basic conditions that can promote epimerization.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring and Wash:
-
After the coupling period, take a small sample of resin beads for a Kaiser test to check for the presence of free primary amines.
-
A negative Kaiser test (beads remain yellow/colorless) indicates a complete reaction. If the test is positive (beads turn blue), a second coupling may be necessary.
-
Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Considerations for Drug Development
Immunogenicity
A critical concern for any therapeutic peptide, especially one containing unnatural modifications, is its potential to elicit an immune response.[1] While specific immunogenicity data for (4-Thiazolyl)alanine-containing peptides is scarce, general principles suggest that such modifications do not necessarily increase risk and may even be beneficial. The introduction of non-natural sequences can sometimes disrupt the binding motif required for presentation by Major Histocompatibility Complex (MHC) molecules, thereby attenuating the T-cell response.[1] However, any new peptide-related impurity or modification should be assessed for immunogenicity risk on a case-by-case basis, especially if it constitutes a significant portion (>0.1-0.5%) of the drug substance.[9]
Intellectual Property
The use of unnatural amino acids like (4-Thiazolyl)alanine can provide a strong basis for composition-of-matter patents. By creating novel peptide sequences that are distinct from their natural counterparts, researchers can establish a clear intellectual property position, a crucial factor in the commercial development of a therapeutic.
Conclusion: A Strategic Asset in the Peptide Chemist's Toolbox
(4-Thiazolyl)alanine is far more than a simple substitute for histidine. It is a strategic tool that enables medicinal chemists to rationally design peptide candidates with enhanced potency, improved metabolic stability, and refined pharmacological profiles. Its ability to act as a stable, metal-coordinating histidine isostere, while simultaneously introducing favorable conformational constraints and metabolic properties, makes it a high-value building block.[2][6] As the demand for sophisticated and robust peptide therapeutics continues to grow, the judicious application of (4-Thiazolyl)alanine will undoubtedly play a pivotal role in advancing novel drug candidates from the laboratory to the clinic.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Innovations in Antimicrobial Peptide Development with D-3-(4-Thiazolyl)-alanine.
- Not available in search results.
- Not available in search results.
-
Kaczmarek, K., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53, 625–639. Available at: [Link]
- Not available in search results.
- Frédéric Joliot Institute for Life Sciences. (2021). Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications.
-
Hegedüs, Z., et al. (2024). Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 15(4), 521-528. Available at: [Link]
- Aapptec Peptides. Fmoc-Ala(4-Thiazolyl)-OH [205528-32-1].
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Berdougo, E., et al. (2024). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology, 15. Available at: [Link]
- Not available in search results.
-
Sari, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]
- Not available in search results.
-
Sari, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]
- Not available in search results.
- Not available in search results.
- Not available in search results.
- Not available in search results.
-
Castro-Oropeza, R., et al. (2014). Aminooxy analog of histamine is an efficient inhibitor of mammalian l-histidine decarboxylase: Combined in silico and experimental evidence. Amino Acids, 46, 621-633. Available at: [Link]
- Not available in search results.
- Not available in search results.
-
Turk, B. (2023). Peptidases: Role and Function in Health and Disease. International Journal of Molecular Sciences, 24(9), 7799. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
Sources
- 1. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-L-(4-Thiazolyl)alanine: Properties, Synthesis, and Application in Peptide Drug Discovery
Introduction
In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a sophisticated toolkit for modulating the pharmacological properties of peptides, enhancing their stability, and refining their target specificity. Among these, Fmoc-L-(4-Thiazolyl)alanine stands out as a particularly valuable derivative for researchers and scientists.
This guide provides an in-depth technical overview of Fmoc-L-(4-Thiazolyl)alanine, moving beyond a simple datasheet to offer field-proven insights into its application. We will explore its fundamental physicochemical properties, delve into the rationale behind its use in peptide design, and provide robust, self-validating protocols for its incorporation into synthetic peptides. This document is intended for drug development professionals, medicinal chemists, and peptide scientists who seek to leverage the unique attributes of this compound to advance their research and development programs.
Part 1: Core Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of Fmoc-L-(4-Thiazolyl)alanine is the bedrock of its effective application. These data inform everything from reaction stoichiometry to purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₈N₂O₄S | [1](, |
| Molecular Weight | 394.44 g/mol | [1](, |
| CAS Number | 205528-32-1 | [1](, |
| Appearance | White to off-white solid/lyophilized powder | [2]( |
| Synonyms | Fmoc-Ala(4-Thiazolyl)-OH, Fmoc-3-(4-thiazolyl)-L-alanine | [3]( |
| Storage Conditions | Store at -20°C, sealed and away from moisture | [4]([Link] |
Chemical Structure
Caption: Chemical structure of Fmoc-L-(4-Thiazolyl)alanine.
Analytical Characterization: A Self-Validating System
Trust in the starting material is paramount. Every protocol described must be a self-validating system, and this begins with rigorous characterization of the amino acid derivative.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 395.44.
Part 2: The Strategic Rationale for Incorporating Thiazole
The decision to incorporate a non-canonical amino acid is driven by a specific design hypothesis. The thiazole moiety is not merely a placeholder; it is a functional component that imparts distinct structural and chemical properties to a peptide.
The thiazole ring is a bioisostere of other aromatic systems and can be considered a cyclized and dehydrated derivative of cysteine[5]([Link]). Its inclusion offers several advantages:
-
Conformational Rigidity: The planar, aromatic nature of the thiazole ring restricts the conformational freedom of the peptide backbone. This pre-organization can be crucial for locking the peptide into a bioactive conformation, thereby increasing affinity for its target and reducing the entropic penalty of binding.
-
Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases. The introduction of the unnatural thiazolylalanine residue can disrupt protease recognition sites, significantly enhancing the peptide's in vivo half-life.
-
Modulation of Physicochemical Properties: The thiazole ring can influence the overall polarity and hydrogen bonding capacity of the peptide. The ring nitrogen is a hydrogen bond acceptor, which can facilitate specific interactions with biological targets like receptors or enzymes[5]([Link]).
-
Novel Receptor Interactions: The unique electronic properties and shape of the thiazole ring can lead to novel, productive interactions within a target's binding pocket that are not achievable with natural amino acids. This can be a key strategy in lead optimization to enhance potency and selectivity.
Caption: Influence of the thiazole moiety on peptide properties.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The true utility of Fmoc-L-(4-Thiazolyl)alanine is realized in its seamless integration into established Fmoc-based SPPS protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amine, making it orthogonal to the acid-labile side-chain protecting groups typically used.
Experimental Protocol: Incorporation of Fmoc-L-(4-Thiazolyl)alanine via Manual SPPS
This protocol outlines a standard, self-validating workflow for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-L-(4-Thiazolyl)alanine
-
Other required Fmoc-amino acids
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DCM (Dichloromethane)
-
Qualitative monitoring: Kaiser test kit
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL). Agitate for 3 minutes.
-
Drain and repeat with fresh deprotection solution for 7 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
Self-Validation Point: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-L-(4-Thiazolyl)alanine (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL) for 2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate at room temperature for 45-60 minutes.
-
Causality: Using a 4-fold excess of amino acid and a slightly lower amount of coupling reagent ensures the reaction is driven to completion while minimizing side reactions and racemization. HBTU is a highly efficient coupling reagent suitable for most amino acids, including this derivative.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Monitoring Coupling Completion:
-
Self-Validation Point: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that the coupling reaction has gone to completion. If the test is positive, the coupling step should be repeated.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) to liberate the N-terminal amine.
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using preparative RP-HPLC and characterize the final product by LC-MS and MS/MS sequencing.
Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Conclusion
Fmoc-L-(4-Thiazolyl)alanine is more than just another building block; it is a strategic tool for rational peptide design. Its unique physicochemical properties, conferred by the thiazole moiety, allow for the creation of peptides with enhanced stability, conformational rigidity, and potentially novel biological activities. By understanding the causality behind its use and employing robust, self-validating synthetic protocols, researchers can effectively harness the power of this non-canonical amino acid. The integration of such tools is essential for pushing the boundaries of peptide science and developing the next generation of targeted, effective therapeutic agents.
References
-
Aapptec Peptides. Fmoc-Ala(4-Thiazolyl)-OH [205528-32-1]. [Link]
-
PubChem. Fmoc-L-Ala-L-Ala-OH. National Center for Biotechnology Information. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Cusabio. Fmoc-L-4-Thiazolylalanine. [Link]
-
Fairlie, D. P., & Dantas de Maria, M. (2019). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
Methodological & Application
How to incorporate (4-Thiazolyl)alanine into peptide sequences
Application Note: Strategic Incorporation of (4-Thiazolyl)alanine into Peptide Sequences
Executive Summary & Scientific Rationale
(4-Thiazolyl)alanine (often abbreviated as Thi , Tza , or 4-Pal ) is a non-natural amino acid utilized primarily as a histidine isostere. Structurally, it replaces the imidazole ring of histidine with a thiazole ring. This substitution is a critical tool in medicinal chemistry for probing the electrostatic and steric requirements of ligand-receptor interactions.
Why Incorporate Thi?
-
pKa Modulation: The thiazole nitrogen (pKₐ ~2.5) is significantly less basic than the imidazole nitrogen of histidine (pKₐ ~6.0). Incorporating Thi eliminates the positive charge at physiological pH, allowing researchers to determine if the protonated state of histidine is essential for biological activity.
-
Metal Chelation: Thi retains the ability to coordinate metal ions (e.g., Cu²⁺, Ni²⁺) but with altered affinity and geometry, making it invaluable for studying metallopeptides like Histatin-5.
-
Synthetic Efficiency: Unlike Histidine, which requires bulky side-chain protection (e.g., Trt, Bum) to prevent racemization and N-acylation, the thiazole ring is sufficiently non-nucleophilic to be used without side-chain protection in standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Chemical Properties & Comparative Analysis
Understanding the physicochemical differences between Histidine and (4-Thiazolyl)alanine is prerequisite to successful sequence design.
Table 1: Comparative Properties of Histidine and (4-Thiazolyl)alanine
| Feature | L-Histidine (His) | L-(4-Thiazolyl)alanine (Thi) | Impact on Synthesis/Function |
| Heterocycle | Imidazole (1,3-diazole) | Thiazole (1,3-thiazole) | Thi is aromatic but electron-deficient. |
| Side Chain pKₐ | ~6.0 (Amphoteric) | ~2.5 (Non-basic at pH 7) | Thi does not protonate at physiological pH. |
| H-Bonding | Donor (N-H) & Acceptor (N:) | Acceptor (N:) only | Thi loses the H-bond donor capability of N-τ/π. |
| SPPS Protection | Required (Trt, Boc, Bum) | Not Required | Simplifies coupling; eliminates incomplete deprotection risks. |
| Racemization Risk | High (via imidazole catalysis) | Low to Moderate | Thi lacks the basic nitrogen that catalyzes Cα proton abstraction. |
Strategic Protocol: Solid-Phase Synthesis (SPPS)
The following protocol is optimized for Fmoc chemistry . While Thi is robust, specific attention to coupling reagents is necessary to maximize yield and purity.
Reagents & Materials
-
Amino Acid: Fmoc-L-4-Thiazolylalanine (Fmoc-Thi-OH).
-
Resin: Rink Amide (for amides) or Wang/2-CTC (for acids).
-
Solvent: DMF (Peptide synthesis grade, amine-free).
-
Activators: DIC/Oxyma Pure (Preferred) or HATU/HOAt.
Critical Workflow Diagram
Figure 1: Optimized SPPS cycle for the incorporation of (4-Thiazolyl)alanine. Note the absence of side-chain deprotection steps for Thi.
Detailed Step-by-Step Protocol
Step 1: Resin Preparation Swell the resin (0.1 mmol scale) in DCM for 20 minutes, then wash with DMF (3x).
Step 2: Fmoc Deprotection Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF (5 x 1 min) to remove all traces of secondary amine, which can cause premature cleavage of the active ester in the next step.
Step 3: Activation & Coupling (Choose Method A or B)
-
Method A: Low-Racemization Standard (Recommended)
-
Rationale: Carbodiimide-mediated coupling with Oxyma suppresses racemization effectively, which is critical when coupling aromatic amino acids.
-
Mix: Fmoc-Thi-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF.
-
Pre-activation: Allow to react for 2-3 minutes.
-
Coupling: Add to resin.[1][2] Agitate at Room Temperature (RT) for 60 minutes.
-
-
Method B: High-Efficiency for Difficult Sequences
-
Rationale: If Thi is following a sterically hindered residue (e.g., N-methyl, Pro), use HATU.
-
Mix: Fmoc-Thi-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Base: Add DIPEA (6.0 eq) immediately before adding to resin. Note: Minimize pre-activation time (< 1 min) to prevent guanidinium capping.
-
Coupling: Agitate at RT for 45 minutes.
-
Step 4: Monitoring Perform a Kaiser test (ninhydrin). If blue (positive), repeat the coupling (Step 3). If colorless (negative), proceed.
Step 5: Cleavage Since Thi requires no side-chain deprotection, use a standard cocktail:
-
Reagent: TFA/TIPS/H₂O (95:2.5:2.5).
-
Time: 2-3 hours at RT.
-
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.
Troubleshooting & Optimization
Issue 1: Racemization
-
Cause: Although less prone than Histidine, the electron-withdrawing nature of the aromatic ring can acidify the Cα-proton.
-
Solution: Avoid strong bases (like DBU) during deprotection steps immediately following Thi incorporation. Use Collidine instead of DIPEA if using uronium/phosphonium coupling reagents (Method B), as collidine is a weaker base and reduces proton abstraction.
Issue 2: Metal Contamination
-
Cause: Thi is a chelator. Trace metals in low-quality solvents can bind to the thiazole ring, altering HPLC retention times and mass spectra.
-
Solution: Use high-purity, HPLC-grade solvents and add EDTA to the mobile phase during the first purification pass if unexplained adducts are observed.
Issue 3: Solubility
-
Cause: Thi is hydrophobic.
-
Solution: If the sequence is aggregation-prone, add chaotropic salts (0.1 M LiCl) or use Pseudoproline dipeptides in the sequence downstream.
References
-
Zawisza, I., et al. (2014). "Metal binding properties of the N-terminal part of histatin 5 containing (4-thiazolyl)alanine."[3] Journal of Inorganic Biochemistry, 139, 1-8. Link
- Validates the use of Thi as a metal-binding isostere in biologically active peptides.
-
Bachem. "Fmoc-3-(4-thiazolyl)-L-alanine."[4] Product Datasheet & Specifications. Link
- Source for physicochemical d
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
- Authoritative review on protection strategies, confirming the stability of the thiazole ring without protection.
-
Merck (Novabiochem). "Peptide Synthesis Manual: Coupling Reagents." Link
- Standard protocols for DIC/Oxyma and H
Sources
Application Note: Protecting Group Strategies for Thiazole Ring Side Chains
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cefotaxime), and diverse biological probes.[1] However, the functionalization of thiazole side chains presents unique synthetic challenges due to the heterocycle's electronic duality: the electron-deficient
Part 1: Strategic Overview & Decision Logic
The 2-Aminothiazole Paradox
The 2-aminothiazole moiety is an ambident nucleophile. While reaction at the exocyclic amine is typically desired, the endocyclic ring nitrogen can compete, leading to mixtures of
Selection Criteria:
-
Acidity/Basicity of Reaction Media: Will the subsequent step involve strong bases (e.g., LiHMDS) or acidic workups?
-
Solubility: Thiazoles are often polar; bulky PGs (Trityl, Boc) improve solubility in organic solvents.
-
Crystallinity: Trityl groups are superior for purifying intermediates via crystallization rather than chromatography.[2]
Decision Tree: Selecting the Right Protecting Group
Figure 1: Decision matrix for selecting protecting groups based on functional group identity and downstream reaction conditions.
Part 2: Protection of 2-Aminothiazoles[1][3]
Strategy A: Boc Protection (The Gold Standard)
Mechanism: The tert-butyloxycarbonyl (Boc) group suppresses the nucleophilicity of the exocyclic nitrogen. However, due to the electron-poor nature of the thiazole, standard conditions (Boc
Advantages:
-
Excellent stability against nucleophiles and bases.[3]
-
Clean deprotection with TFA or HCl/Dioxane.
-
Orthogonal to benzyl esters and Fmoc.[3]
Protocol 1: Catalytic Boc-Protection of 2-Aminothiazole Reference Grounding: Adapted from standard protocols for electron-deficient amines [1, 4].
Reagents:
-
2-Aminothiazole substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.2 equiv) -
Triethylamine (TEA) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or THF (0.2 M concentration)
Step-by-Step:
-
Dissolution: Charge the reaction vessel with the 2-aminothiazole substrate and DCM. Stir until dissolved.
-
Base Addition: Add TEA followed by DMAP. Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.
-
Boc Addition: Add Boc
O (dissolved in minimal DCM) dropwise over 15 minutes to control gas evolution (CO ). -
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC/LCMS.
-
Checkpoint: If the reaction stalls, add another 0.05 equiv DMAP and heat to mild reflux (40°C).
-
-
Workup: Wash with 1N HCl (to remove DMAP/TEA), followed by saturated NaHCO
and brine. Dry over MgSO . -
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.
Strategy B: Trityl Protection (For Lithiation & Crystallinity)
Mechanism: The Triphenylmethyl (Trityl) group is massive. It protects the amine primarily through steric occlusion. Crucially, the Trityl group does not possess acidic protons, making Trityl-protected aminothiazoles excellent substrates for lithiation (e.g., C5-lithiation) without quenching the organolithium reagent.
Protocol 2: Tritylation of 2-Aminothiazole Reference Grounding: Trityl chloride methods for heteroaromatics [1, 5].
Reagents:
-
2-Aminothiazole substrate (1.0 equiv)
-
Trityl Chloride (Trt-Cl) (1.1 equiv)
-
Pyridine (solvent and base) OR DCM/TEA
Step-by-Step:
-
Setup: Dissolve substrate in anhydrous pyridine (0.5 M) under Nitrogen atmosphere.
-
Addition: Add solid Trityl Chloride in portions.
-
Heating: Heat to 60–80°C for 4 hours. Steric bulk requires thermal energy to overcome the barrier.
-
Quench: Pour the mixture into ice water. The product often precipitates as a solid.
-
Isolation: Filter the solid. If gummy, extract with DCM.
-
Deprotection Note: Trityl groups are extremely acid-sensitive (removed with 1% TFA in DCM or dilute acetic acid).
Part 3: Directed Lithiation of Thiazole Side Chains
Functionalizing the C5 position of the thiazole ring often requires lithiation. However, the C2 position is the most acidic site. If C2 is occupied (e.g., by a protected amine), lithiation can be directed to C5. If a C4-aldehyde is present, it must be protected as an acetal to prevent nucleophilic attack and to direct the lithiation via coordination (Cheletion Controlled Lithiation).
Workflow: C5-Functionalization via Acetal Direction
Figure 2: Workflow for the regioselective C5-lithiation of thiazoles using an acetal directing group.
Protocol 3: Acetal Protection and Lithiation Reference Grounding: Lithiation strategies for 1,3-azoles [6].
-
Protection: Reflux 4-formylthiazole with ethylene glycol (1.5 equiv) and catalytic p-TsOH in Toluene using a Dean-Stark trap until water evolution ceases.
-
Lithiation:
-
Dissolve acetal in anhydrous THF under Argon. Cool to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise. The acetal oxygen coordinates Li, directing deprotonation to the adjacent C5 position.
-
Stir for 30 mins at -78°C.
-
-
Trapping: Add electrophile (e.g., Methyl Iodide, DMF, or dry ice for COOH). Allow to warm to RT.
Part 4: Comparative Data Table
| Protecting Group | Installation Difficulty | Acid Stability | Base Stability | Lithiation Compatible? | Removal Conditions |
| Boc | Moderate (Requires DMAP) | Low (Cleaves in TFA/HCl) | High | No (Li attacks C=O) | TFA/DCM or HCl/Dioxane |
| Trityl (Trt) | Moderate (Requires Heat) | Very Low (Cleaves in AcOH) | High | Yes (Non-reactive) | 1% TFA or AcOH/MeOH |
| Acetyl (Ac) | Low (Ac | High | Low (Hydrolyzes) | No | NaOH/MeOH or Hydrazine |
| TBDMS (Ether) | Low | Moderate | High | Yes | TBAF or weak acid |
References
-
Organic Chemistry Portal. "Protecting Groups in Organic Synthesis - Boc, Trityl, and Silyl strategies." Available at: [Link]
-
National Institutes of Health (NIH). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chem. Biol. Interact.[4] 2020. Available at: [Link]
-
MDPI. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules 2021. Available at: [Link]
-
Royal Society of Chemistry. "Dual protection of amino functions involving Boc." Available at: [Link]
-
ResearchGate. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Available at: [Link]
Sources
High-Fidelity Synthesis of (4-Thiazolyl)alanine Peptides: Boc vs. Fmoc Strategies
Executive Summary
(4-Thiazolyl)alanine (Thi) is a non-natural amino acid frequently utilized in medicinal chemistry as a histidine (His) isostere.[1] By replacing the imidazole ring of histidine with a thiazole ring, researchers can modulate the pKa (from ~6.0 to ~2.5), aromaticity, and hydrogen-bonding potential of a peptide while retaining steric equivalence.[1]
This guide provides a definitive technical comparison between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies for incorporating Thi. Unlike Histidine, which requires rigorous side-chain protection (e.g., Trt, Bum, Boc) to prevent
Chemical Logic: Thi vs. His
Understanding the electronic differences between the imidazole and thiazole rings is prerequisite to selecting the correct synthetic strategy.
| Feature | L-Histidine (His) | L-(4-Thiazolyl)alanine (Thi) | Synthetic Implication |
| Heterocycle | Imidazole | Thiazole | Thi is more aromatic; S replaces NH. |
| Side Chain pKa | ~6.0 (Amphoteric) | ~2.5 (Weak Base) | Thi is protonated only at very low pH.[1] |
| Nucleophilicity | High ( | Low (Thiazole N) | Thi rarely requires side-chain protection. |
| Racemization Risk | High (Autocatalytic) | Moderate | Thi lacks the basic nitrogen to self-catalyze proton abstraction efficiently, but risk remains.[1] |
Structural Visualization
The following diagram illustrates the structural relationship and the critical pKa shift that dictates the synthetic strategy.
Strategic Comparison: Boc vs. Fmoc[2][3][4][5][6]
Fmoc Strategy (Recommended)
The Fmoc approach is the industry standard for Thi-containing peptides due to mild deprotection conditions and the avoidance of HF.
-
Building Block: Fmoc-L-4-Thiazolylalanine-OH (commercially available, usually without side-chain protection).
-
Coupling: Standard carbodiimide/active ester methods.[1]
-
Cleavage: TFA/Water/Scavengers.[1]
-
Pros: Orthogonal to side-chain protecting groups; amenable to automation; no HF required.[1]
-
Cons: Solubility issues in long peptides (aggregation); potential for base-catalyzed racemization if exposure to piperidine is prolonged (though less than His).[1]
Boc Strategy (Specialized Applications)
The Boc approach is reserved for "difficult sequences" prone to aggregation or when base-sensitive moieties are present.
-
Building Block: Boc-L-4-Thiazolylalanine-OH.
-
Coupling: DIC/HOBt or HBTU.[1]
-
Cleavage: Liquid HF (Hydrogen Fluoride).[1]
-
Pros: Better solvation of aggregating sequences; acid-stable side chain.[1]
-
Cons: HF is extremely hazardous ; requires specialized Teflon/Kel-F apparatus; acidolysis of sensitive modifications.[1]
Detailed Protocols
Protocol A: Fmoc Solid-Phase Synthesis (Gold Standard)
Objective: Synthesize a peptide containing Thi with minimal racemization.
Materials:
-
Resin: Wang (for acids) or Rink Amide (for amides).[1]
-
Amino Acid: Fmoc-L-Thi-OH (Unprotected side chain).[1]
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2] Note: Oxyma is preferred over HOBt for suppressing racemization.[1]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection:
-
Activation & Coupling (The "Low-Racemization" Cocktail):
-
Monitoring: Perform Kaiser test. If blue (incomplete), recouple using HATU/HOAt/DIEA (use only 0.9 eq of base relative to HATU to limit racemization).[1]
-
Subsequent Cycles: Proceed with standard Fmoc cycles.
-
Final Cleavage:
Protocol B: Boc Solid-Phase Synthesis (Aggregation Prone)
Objective: Synthesize a hydrophobic/aggregating peptide containing Thi.
Materials:
-
Resin: MBHA (for amides) or PAM (for acids).[1]
-
Amino Acid: Boc-L-Thi-OH.
-
Coupling Reagents: DIC/HOBt.[1]
-
Cleavage: Anhydrous HF / p-Cresol.[1]
Step-by-Step Workflow:
-
Boc Deprotection:
-
Coupling:
-
HF Cleavage (High Hazard):
-
Apparatus: Teflon/Kel-F vacuum line.
-
Scavenger: p-Cresol (10% v/v).[1]
-
Condition: 0°C for 60 minutes.
-
Workup: Evaporate HF, precipitate peptide in cold diethyl ether.
-
Verification: The thiazole ring is generally stable to standard HF cleavage conditions (0°C, 1h).[1] Avoid "High" HF conditions (room temp) if sensitive modifications are present.
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Racemization | Base-catalyzed proton abstraction during coupling.[4][5] | Switch from HATU/DIEA to DIC/Oxyma . If using DIEA, use TMP (2,4,6-trimethylpyridine) as a milder base.[1] |
| Incomplete Coupling | Steric hindrance or aggregation.[1] | Use microwave-assisted coupling (max 50°C for Thi to avoid racemization) or double couple.[1] |
| Low Yield (Fmoc) | Diketopiperazine formation (if Thi is at position 2).[1] | Use Trt-protected resin or 2-CTC resin for C-terminal acids to minimize this risk. |
Decision Logic for Strategy Selection
References
-
TFA Cleavage & Stability: Wikipedia. (n.d.). Trifluoroacetic acid.[1][6][7][8] Retrieved February 5, 2026, from [Link][1]
-
Angiotensin Analogues (Thi Application): ResearchGate. (2016).[1] Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides. Retrieved February 5, 2026, from [Link]
Sources
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of (4-Thiazolyl)alanine During Peptide Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing racemization of (4-Thiazolyl)alanine during peptide coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the stereochemical integrity of your peptides.
Introduction: The Challenge of (4-Thiazolyl)alanine
(4-Thiazolyl)alanine is a non-canonical amino acid of significant interest in medicinal chemistry due to its unique structural and electronic properties. However, its heteroaromatic side chain can increase the susceptibility of the α-carbon proton to abstraction, leading to racemization during the carboxyl group activation required for peptide bond formation. Maintaining chiral purity is paramount, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] The presence of diastereomeric impurities can drastically reduce a peptide's efficacy or introduce off-target effects.[1]
Troubleshooting Guide: Addressing Racemization in Real-Time
This section is designed to help you diagnose and solve racemization issues as they arise during your experiments.
Problem 1: Significant Diastereomeric Impurity Detected Post-Coupling of (4-Thiazolyl)alanine.
Possible Cause: The chosen coupling reagent and conditions are promoting racemization.
Expert Analysis & Solution:
The choice of coupling reagent is a primary determinant of racemization levels. Reagents that generate highly reactive intermediates can accelerate both the desired amide bond formation and the undesired racemization pathway.
Recommended Actions:
-
Reagent Selection:
-
Carbodiimides with Additives: While carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can cause racemization on their own, their performance is significantly improved with the addition of racemization-suppressing additives.[2][3] The most effective additives are 1-hydroxybenzotriazole (HOBt) and its analogues, such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5][6] These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[3][7]
-
Phosphonium and Uronium/Aminium Salts: Reagents like BOP, PyBOP, HBTU, and HATU are generally very efficient and can minimize racemization, especially when used with additives.[3][6] HATU, which is based on HOAt, is particularly effective at suppressing racemization.[8] COMU, an Oxyma-based uronium salt, is another excellent choice, offering high reactivity and safety.[2][8] For particularly challenging couplings, consider phosphonium reagents like PyBOP or PyAOP, as they are recommended for situations where side reactions are a concern, such as in fragment coupling or cyclization.[8]
-
-
Temperature Control: Higher temperatures accelerate the rate of racemization.[1][6] Perform the coupling reaction at a reduced temperature, such as 0°C, to slow down the racemization process.[1][6]
-
Solvent Choice: The polarity of the solvent can influence racemization rates. While solvent choice is often dictated by the solubility of reagents and resin swelling, consider using less polar solvents where feasible, as this may help reduce racemization.[1]
Workflow for Optimizing Coupling Conditions
Caption: Troubleshooting workflow for racemization.
Problem 2: Racemization Persists Even with Optimized Coupling Reagents.
Possible Cause: The base used in the reaction is too strong or used in excess, facilitating proton abstraction from the α-carbon.
Expert Analysis & Solution:
The presence, strength, and concentration of the base are critical factors.[4] Bases can directly deprotonate the α-carbon of the activated amino acid, leading to racemization.[6][9][10] This is particularly relevant for phosphonium and uronium/aminium salt-mediated couplings, which require the addition of a tertiary amine.[2]
Recommended Actions:
-
Choice of Base: The basicity and steric hindrance of the base significantly impact racemization.[4]
-
Preferred Bases: Opt for weaker or sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred over the more basic N,N-diisopropylethylamine (DIEA).[4][6]
-
Base to Avoid: Triethylamine should be used with caution as its lower steric hindrance and higher basicity can lead to increased racemization rates.[4]
-
-
Base Concentration: Use the minimum amount of base necessary for the reaction.[6] For couplings involving amino acid salts, one equivalent of a tertiary base is typically sufficient.[2][6] When using carbodiimides without amino acid salts, an additional base may not be required, which helps to minimize racemization.[2]
Table 1: Impact of Base Selection on Racemization
| Base | pKa | Steric Hindrance | General Recommendation for Racemization Prone Couplings |
| N,N-Diisopropylethylamine (DIEA) | ~10.1 | High | Use with caution; may still be too basic. |
| N-methylmorpholine (NMM) | ~7.38 | Moderate | Recommended |
| 2,4,6-Collidine | ~7.43 | High | Highly Recommended |
| Triethylamine (TEA) | ~10.7 | Low | Not Recommended |
Data compiled from multiple sources.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during peptide synthesis?
A: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.[1] Urethane-based protecting groups like Fmoc and Boc generally suppress oxazolone formation.[2]
-
Direct Enolization (α-abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid, forming an enolate intermediate which is achiral.[2][9][10] Reprotonation can then occur from either face, resulting in a racemic mixture.[9][10]
Caption: The two primary mechanisms of racemization.
Q2: Are urethane-type protecting groups like Fmoc and Boc sufficient to prevent racemization?
A: While urethane-based protecting groups (e.g., Fmoc, Boc, Z) are designed to suppress racemization by disfavoring the formation of the oxazolone intermediate, they do not completely eliminate the risk.[2][11] Racemization can still occur, particularly through the direct α-abstraction mechanism, especially with sensitive amino acids, strong bases, or elevated temperatures.[2][9][10]
Q3: How can I analytically determine the extent of racemization?
A: Several analytical techniques can be employed to quantify diastereomeric impurities:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. By using a chiral stationary phase, the diastereomeric peptides can be separated and quantified.
-
Capillary Electrophoresis (CE): CE offers high resolution and can be used to separate all optical isomers of a peptide in a single run.[12]
-
Gas Chromatography (GC): After hydrolysis of the peptide and derivatization of the resulting amino acids with a chiral reagent, GC can be used to separate and quantify the D- and L-enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers may have distinct signals in the ¹H or ¹³C NMR spectra, allowing for quantification.
Q4: Is there a universally "best" coupling reagent to prevent racemization?
A: No single coupling reagent is optimal for all situations.[2] The choice depends on the specific amino acid sequence, the scale of the synthesis, and other reaction conditions. However, for racemization-prone residues like (4-Thiazolyl)alanine, a combination of a modern uronium/aminium or phosphonium reagent with an appropriate additive and a sterically hindered, weak base is generally a robust starting point. For instance, a DIC/Oxyma or HATU/collidine system would be a strong choice.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-(4-Thiazolyl)alanine using DIC/Oxyma
This protocol is designed for standard solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation Mixture Preparation (perform at 0°C):
-
In a separate vessel, dissolve Fmoc-(4-Thiazolyl)alanine (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C.
-
-
Coupling:
-
Add the pre-activated mixture to the washed resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly difficult couplings.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: Low-Racemization Coupling of Fmoc-(4-Thiazolyl)alanine using HATU/Collidine
This protocol is an alternative for challenging couplings where carbodiimides may be less effective.
-
Deprotection & Washing: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve Fmoc-(4-Thiazolyl)alanine (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add 2,4,6-collidine (6 equivalents) to the mixture.
-
-
Coupling:
-
Immediately add the coupling mixture to the washed resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing & Monitoring: Follow steps 5 and 6 from Protocol 1.
References
-
Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Bayer, E., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Vasanthakumar, G. R., et al. (2023). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]
-
Vasanthakumar, G. R., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of Hydrophobic Thiazolyl Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hydrophobic thiazolyl peptides. The unique structural characteristics of these peptides, while often crucial for their biological activity, present significant challenges in achieving adequate solubility for in vitro and in vivo studies. This guide provides in-depth troubleshooting advice and detailed protocols to address these challenges, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my thiazolyl peptides consistently insoluble in aqueous buffers?
A1: The poor aqueous solubility of thiazolyl peptides is multifactorial, stemming from their unique chemical architecture. Thiazole rings, while contributing to the peptide's bioactivity, introduce a rigid, aromatic, and largely hydrophobic character.[1][2][3] This inherent hydrophobicity is often compounded by the presence of other non-polar amino acid residues in the sequence.[4][5][6]
Furthermore, the rigid macrocyclic structure of many thiazolyl peptides can promote intermolecular interactions, leading to aggregation and precipitation.[7][8] This tendency to aggregate is a significant hurdle, as it not only reduces the concentration of monomeric, active peptide in solution but can also lead to the formation of insoluble β-sheets.[9] The solubility of a peptide is generally at its lowest at its isoelectric point (pI), where the net charge is zero, further increasing the likelihood of precipitation.[9][10]
Q2: What is the first step I should take to solubilize a new hydrophobic thiazolyl peptide?
A2: The initial approach to solubilizing a novel hydrophobic thiazolyl peptide should be systematic and start with a small aliquot of the peptide to avoid wasting valuable material.[4][11] The recommended first step is to assess the peptide's overall charge to inform the choice of an appropriate solvent system.[4][11][12]
Protocol for Initial Solubility Testing:
-
Determine the Peptide's Net Charge:
-
Select an Initial Solvent Based on Net Charge:
-
Basic Peptides (Net Charge > 0): Attempt to dissolve in a small amount of an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute with your aqueous buffer.[4][11]
-
Acidic Peptides (Net Charge < 0): Try to dissolve in a small amount of a basic solution, like 0.1% ammonium hydroxide or 10% ammonium bicarbonate, followed by dilution.[4][11]
-
Neutral or Highly Hydrophobic Peptides (Net Charge ≈ 0): For these peptides, which are common among thiazolyl-containing compounds, direct dissolution in an organic co-solvent is recommended.[4][12]
-
-
Employ Physical Dissolution Aids:
-
Sonication: Brief periods of sonication (e.g., 3 cycles of 10 seconds) can help break up peptide aggregates and facilitate dissolution.[4][12]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.[5]
-
Gentle Warming: In some cases, gentle warming (not exceeding 40°C) may improve solubility, but caution is advised to prevent peptide degradation.[5][6]
-
If these initial steps do not yield a clear solution, it is necessary to proceed to more advanced solubilization strategies.
Troubleshooting Guide: Advanced Solubilization Techniques
Q3: My thiazolyl peptide is insoluble even after trying acidic/basic solutions and sonication. What are my next options?
A3: When initial attempts fail, the use of organic co-solvents is the next logical step for highly hydrophobic peptides.[4][12] These solvents disrupt the hydrophobic interactions between peptide molecules that lead to aggregation.
Recommended Organic Co-solvents:
| Co-solvent | Mechanism of Action | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | A strong polar aprotic solvent that effectively solubilizes a wide range of hydrophobic compounds. | Low toxicity, making it suitable for many cell-based assays at low concentrations (typically <1%).[4][5] | Can oxidize methionine and cysteine residues; may not be compatible with all experimental systems.[5] |
| Dimethylformamide (DMF) | A polar aprotic solvent with strong solubilizing properties. | A good alternative to DMSO, especially for peptides containing methionine or cysteine.[5] | Higher toxicity than DMSO; must be used with caution. |
| Acetonitrile (ACN) | A polar aprotic solvent commonly used in chromatography. | Highly volatile, which can be advantageous for subsequent removal by lyophilization.[6] | Can be challenging to work with due to its volatility; may have limited compatibility with biological assays. |
Step-by-Step Protocol for Using Organic Co-solvents:
-
Add a minimal amount of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide.
-
Vortex or sonicate until the peptide is fully dissolved.
-
Slowly add the aqueous buffer to the peptide-solvent mixture in a dropwise manner while gently agitating the solution. This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.
-
If precipitation occurs, you may need to re-lyophilize the sample and attempt dissolution with a higher concentration of the organic solvent or a different co-solvent.[4][6]
Decision-Making Workflow for Solubilizing Hydrophobic Thiazolyl Peptides
Caption: A decision-making workflow for selecting an appropriate solubilization strategy for hydrophobic thiazolyl peptides.
Q4: I am concerned about the effects of organic solvents on my downstream biological assays. Are there alternative solubilization enhancers?
A4: Yes, several alternatives to organic co-solvents can be employed, particularly when assay compatibility is a concern. These include surfactants, cyclodextrins, and chaotropic agents.
-
Surfactants: Non-ionic surfactants like Tween® 80 can aid in solubilizing hydrophobic peptides by forming micelles that encapsulate the peptide, presenting a hydrophilic exterior to the aqueous environment.[13] However, it's important to note that surfactants can sometimes have a dual effect, potentially promoting aggregation under certain conditions.[14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, including thiazolyl peptides, effectively increasing their aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[13][17]
-
Chaotropic Agents: Compounds like urea and guanidine hydrochloride disrupt the hydrogen-bonding network of water, which can help to break up peptide aggregates and improve the solubility of hydrophobic peptides.[12] However, these agents are denaturing and are generally not suitable for assays where the peptide's native conformation is critical.
Q5: Can I modify the peptide itself to improve its solubility?
A5: Yes, if you are in the design phase of your research, modifying the peptide sequence can be a highly effective strategy.[5][6][18]
Peptide Modification Strategies for Enhanced Solubility:
| Modification Strategy | Description |
| Incorporation of Hydrophilic Residues | Adding charged or polar amino acids (e.g., Lys, Arg, Asp, Glu) to the peptide sequence can significantly increase its overall hydrophilicity and aqueous solubility.[18] |
| PEGylation | The covalent attachment of polyethylene glycol (PEG) chains to the peptide can improve its solubility, increase its hydrodynamic radius, and prolong its in vivo half-life.[5][18] |
| N-terminal Acetylation or C-terminal Amidation | These modifications can alter the overall charge of the peptide and, in some cases, improve its solubility and stability.[18] |
Experimental Workflow for Solubility Enhancement
Caption: A generalized experimental workflow for testing and enhancing the solubility of thiazolyl peptides.
References
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Al-Garawi, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved from [Link]
-
Liu, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. Retrieved from [Link]
-
Ratnayake, A. S., et al. (2007). Isolation and structure elucidation of thiazomycin- a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa. PubMed. Retrieved from [Link]
-
Liu, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Retrieved from [Link]
- Wanner, R., et al. (n.d.). Method for solubilising peptide mixtures. Google Patents.
-
LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
Roberts, C. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
-
Walsh, C. T. (2010). Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins. PMC - PubMed Central. Retrieved from [Link]
-
Malanga, M., et al. (2016). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. PMC. Retrieved from [Link]
-
Fairlie, D. P. (2009). Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. Retrieved from [Link]
- Stella, V. J., & Rajewski, R. A. (n.d.). Cyclodextrin-peptide complexes. Google Patents.
-
ResearchGate. (2022). How can i avoid the peptide precipitation in the media?. Retrieved from [Link]
-
Al-Garawi, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. Retrieved from [Link]
-
Uekama, K., et al. (n.d.). Cyclodextrins in peptide and protein delivery. Free. Retrieved from [Link]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Aslam, M., et al. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI. Retrieved from [Link]
-
Malanga, M., et al. (2021). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
PolyPeptide Group. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Isolation and structure elucidation of thiazomycin- a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. biocat.com [biocat.com]
- 12. bachem.com [bachem.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juliet84.free.fr [juliet84.free.fr]
- 17. IE63649B1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 18. lifetein.com [lifetein.com]
Thiazole Integrity Assurance: Deprotection Troubleshooting Guide
Welcome to the Thiazole Technical Support Center.
Ticket ID: THZ-PROTECT-001 Subject: Minimizing Thiazole Ring Degradation During Deprotection Assigned Specialist: Senior Application Scientist
Executive Summary
The thiazole ring is a "Goldilocks" heterocycle: aromatic enough to be stable under many conditions, yet electron-deficient enough (similar to pyridine) to invite nucleophilic attack, and possessing a sulfur atom capable of poisoning transition metal catalysts.[1] This guide addresses the three critical failure modes during deprotection: Catalyst Poisoning (Hydrogenolysis) , C2-Proton Acidity (Base treatment) , and Electrophilic Scrambling (Acidolysis) .
Module 1: The Sulfur Poisoning Trap (Hydrogenolysis)
Target Group: Cbz (Z), Benzyl (Bn), Benzyl Esters. The Issue: Standard hydrogenation (H₂ + Pd/C) frequently stalls. Root Cause: The thiazole sulfur atom possesses lone pairs that bind irreversibly to the active sites of the Palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.
Troubleshooting & Protocols
Q: My Cbz deprotection on a thiazole-containing peptide has stalled at 10% conversion after 24 hours. Adding more catalyst didn't help. Why? A: You are experiencing classic catalyst poisoning. Simply adding more Pd/C rarely works because the affinity of the sulfur for the metal is too high. You must change the mechanism of hydrogen delivery or the environment of the catalyst.
Protocol A: Acid-Assisted Hydrogenation (The "Proton Mask" Method) Theory: Protonating the thiazole nitrogen (pKₐ ~2.5) and potentially interacting with the sulfur reduces the electron density available for binding to the catalyst surface.
-
Solvent: Switch to Glacial Acetic Acid or a mixture of MeOH:AcOH (10:1) .
-
Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) instead of Pd/C. It is generally more robust against sulfur poisoning.
-
Pressure: Increase H₂ pressure to 50–100 psi (Parr shaker) rather than a balloon.
-
Workup: Filter over Celite immediately; neutralize acid with cold NaHCO₃.
Protocol B: Transfer Hydrogenation (The Chemical Alternative) Theory: Uses a hydrogen donor (ammonium formate or cyclohexadiene) which often outcompetes the poisoning effect by flooding the catalyst surface with hydride equivalents.
-
Dissolve: Substrate in dry Methanol (0.1 M).
-
Add: 1,4-Cyclohexadiene (10 eq) OR Ammonium Formate (5-10 eq).
-
Catalyst: Add 10% Pd/C (higher loading: 20-50 wt% relative to substrate).
-
Conditions: Reflux for 1-4 hours. Monitor by LCMS.
-
Note: This generates benzene or ammonia/CO₂ as byproducts. Perform in a fume hood.
-
Module 2: Acidic Scrambling (Boc/Trityl Removal)
Target Group: Boc, Trityl (Trt), Mmt, t-Butyl esters. The Issue: Formation of side products or "gums" during TFA treatment. Root Cause: While the thiazole ring is stable to TFA, the tert-butyl cations generated during deprotection are highly electrophilic. They can attack the thiazole ring (especially if electron-rich substituents are at C2) or re-attach to other nucleophilic sites (S-alkylation).
Troubleshooting & Protocols
Q: I removed a Boc group with 50% TFA/DCM, but LCMS shows a +56 mass adduct on my thiazole product. A: You have tert-butylated your ring or a scavenger-sensitive site. The electron-deficient nature of thiazole usually repels this, but if you have an amine or hydroxyl group nearby, or if the ring is activated, it becomes a target.
Protocol C: The "Cation Sink" Cocktail Theory: You must provide a "softer" nucleophile to intercept the tert-butyl carbocation before it attacks your substrate.
-
Prepare Cocktail:
-
TFA: 90%
-
TIS (Triisopropylsilane): 5% (Primary Scavenger)
-
Water: 2.5% (Hydrolysis of reactive intermediates)
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Specific for S-protection, essential if Thiazole S is nucleophilic).
-
-
Execution: Add cocktail to solid substrate. Stir at room temperature.
-
Time: Limit reaction to 30-60 minutes. Extended exposure increases sulfonylation risks.
-
Precipitation: Pour reaction mixture into cold Diethyl Ether to precipitate the product and wash away the scavenged organic adducts.
Module 3: Base Sensitivity (Fmoc Removal)
Target Group: Fmoc, Methyl/Ethyl Esters. The Issue: Racemization or Ring Opening (Hydrolysis). Root Cause: The proton at the C2 position of thiazole is acidic (pKₐ ~29, but effectively lower in conjugated systems). Strong bases (DBU) or long exposure to secondary amines (Piperidine) can deprotonate C2, leading to ring-opening hydrolysis or racemization of the adjacent chiral center.
Troubleshooting & Protocols
Q: During Fmoc removal with 20% Piperidine, my yield is low and NMR suggests the ring has opened. A: This is likely nucleophilic attack at C2 followed by hydrolysis. Standard piperidine conditions are too harsh for sensitive thiazoles.
Protocol D: Buffered "Soft" Deprotection Theory: Use a milder base with a lower pKa to remove Fmoc without deprotonating the thiazole C2.
-
Reagent: Piperazine (5-10%) or Morpholine (50%) in DMF.
-
Why? Piperazine is less basic (pKa ~9.8) than piperidine (pKa ~11.1) but sufficient for Fmoc removal.
-
-
Additive: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection mix.
-
Why? HOBt suppresses racemization and buffers the basicity.
-
-
Duration: Shorten reaction time to 5-10 minutes. Perform two short cycles rather than one long one.
Visualizing the Logic
Figure 1: Deprotection Strategy Decision Matrix
Caption: Logical flow for selecting deprotection conditions based on protecting group and thiazole sensitivity.
Summary Data: Reagent Compatibility Matrix
| Reagent Class | Reagent Example | Thiazole Compatibility Risk | Mitigation Strategy |
| Strong Acids | TFA, HCl | Low. Risk of N-protonation. | Use scavengers (TIS) to prevent cation attack. |
| Strong Bases | LiOH, DBU, NaH | High. C2-H deprotonation; Ring opening. | Use mild bases (LiOH at 0°C) or Piperazine. |
| Hydrogenation | H₂ / Pd/C | Critical. Catalyst poisoning by Sulfur.[2] | Use Transfer Hydrogenation or Pd(OH)₂ in AcOH. |
| Oxidants | mCPBA, H₂O₂ | Medium. N-oxide formation; S-oxidation.[1] | Avoid if possible; use mild oxidants (DDQ) if necessary. |
| Electrophiles | Alkyl Halides | Medium. N-alkylation (Quaternization). | Protect Nitrogen or keep conditions non-basic. |
References & Further Reading
-
Greene's Protective Groups in Organic Synthesis
-
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[3]
-
Relevance: The definitive guide on stability charts for heterocycles under deprotection conditions.
-
Link:
-
-
Catalyst Poisoning Mechanisms
-
Source: Ma, X., et al. (2020). "Understanding the poisoning of Pd catalysts by sulfur during hydrogenation." Journal of Catalysis.
-
Relevance: Explains the mechanistic binding of Thiazole-S to Pd surfaces.
-
Link:
-
-
Thiazole Synthesis and Reactivity
-
Source:Thiazole - Wikipedia / Organic Chemistry Portal.
-
Relevance: Fundamental pKa values and C2-H acidity data.[1]
-
Link:
-
-
Transfer Hydrogenation for Sulfur-Containing Peptides
-
Source: Anwer, M. K., & Spatola, A. F. (1980). "Organic Synthesis using Transfer Hydrogenation." Journal of Organic Chemistry.
-
Relevance: Establishes ammonium formate as a viable alternative for Cbz removal in S-containing peptides.
-
Link:
-
Sources
Technical Support Center: Resolving Aggregation Issues in Thiazolylalanine Peptide Sequences
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolylalanine (Tza)-containing peptides. The incorporation of non-proteinogenic amino acids like Tza is a powerful strategy for enhancing the therapeutic properties of peptides, including stability and potency.[1] However, the unique physicochemical characteristics of the thiazole moiety can introduce significant challenges, most notably a high propensity for peptide aggregation.[2]
This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to anticipate, diagnose, and resolve aggregation issues at every stage of your workflow, from solid-phase synthesis to purification and final formulation.
The Science of Thiazolylalanine-Induced Aggregation
Peptide aggregation is a process where individual peptide chains self-associate to form larger, often insoluble, structures.[3] This phenomenon is driven by a complex interplay of noncovalent interactions, including hydrogen bonding, electrostatic forces, and van der Waals interactions.[2] Sequences rich in hydrophobic amino acids are particularly prone to aggregation.[4][5]
The inclusion of thiazolylalanine, an analog of phenylalanine, exacerbates this issue due to several key factors:
-
Increased Hydrophobicity: The thiazole ring is a bulky, aromatic, and hydrophobic group that promotes intermolecular hydrophobic interactions, driving peptide chains to associate in aqueous environments.
-
π-π Stacking: The aromatic nature of the thiazole ring facilitates π-π stacking interactions between peptide chains, which can act as a nucleating event for the formation of ordered aggregates like β-sheets.
-
Restricted Conformation: The rigid structure of the Tza residue can limit the conformational flexibility of the peptide backbone, potentially favoring conformations that are prone to self-assembly and aggregation.
Aggregation can manifest at any stage: during solid-phase peptide synthesis (SPPS), leading to incomplete reactions; after cleavage, causing poor solubility; during purification, resulting in broad, tailing HPLC peaks; and upon storage, leading to loss of material and activity.[5]
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation? A1: Peptide aggregation is the self-association of peptide molecules into larger, often insoluble structures, driven by intermolecular forces like hydrogen bonds and hydrophobic interactions.[3][4] This can compromise synthesis, purification, and biological activity.
Q2: Why is my thiazolylalanine-containing peptide more prone to aggregation? A2: The thiazolylalanine residue introduces significant hydrophobicity and a rigid, aromatic structure. This promotes strong intermolecular hydrophobic interactions and π-π stacking, which are key drivers of aggregation.[2]
Q3: Can I predict if my Tza-peptide sequence will aggregate? A3: While precise prediction is difficult, sequences with multiple hydrophobic residues, especially in contiguous stretches, are at high risk.[4][5] Several online prediction tools can help identify aggregation-prone regions (APRs) based on physicochemical properties.[6]
Q4: What are the first signs of aggregation during synthesis? A4: During solid-phase peptide synthesis (SPPS), a primary indicator is the failure of the peptide-resin to swell properly; it may appear shrunken.[4][5] This can lead to incomplete coupling and deprotection steps, which can be detected by colorimetric tests like the Kaiser test, although these can sometimes give false negatives in severe cases.[4]
Q5: Is aggregation reversible? A5: Aggregation can be either reversible or irreversible.[3][7] Reversible aggregates may be dissociated with appropriate solvents or chaotropic agents, while irreversible aggregates, such as highly ordered amyloid fibrils, are stable and difficult to solubilize.
In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.
Scenario 1: Synthesis & Cleavage Issues
Q: My SPPS is failing. The Kaiser test is positive after coupling, and the resin is clumping. What's happening?
A: You are likely experiencing on-resin aggregation. The growing peptide chains are folding and sticking to each other on the solid support, making the N-terminus inaccessible for the next coupling reaction.[4]
Causality: This is driven by intermolecular hydrogen bonding, forming secondary structures like β-sheets.[4] The hydrophobicity of Tza is a major contributor.
Troubleshooting Workflow:
Caption: Decision workflow for on-resin aggregation.
Solutions:
-
Change Synthesis Solvent: Switch from standard N,N-Dimethylformamide (DMF) to more disruptive solvents. N-Methyl-2-pyrrolidone (NMP) or the addition of up to 25% Dimethyl sulfoxide (DMSO) to DMF can significantly improve solvation of the growing peptide chains.[5][8]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C). Increased thermal energy can disrupt the formation of stable intermolecular hydrogen bonds.
-
Incorporate Structure-Disrupting Elements: If the sequence allows, strategically insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues. These moieties act as "kinks" in the peptide backbone, preventing the linear alignment required for β-sheet formation.[5]
-
Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can act as chaotropic agents, disrupting the hydrogen-bonding network that leads to aggregation.[5]
Q: After TFA cleavage, my peptide precipitated and won't dissolve for purification. How can I recover it?
A: The peptide has aggregated upon removal of the protecting groups and cleavage from the resin. This is common for highly hydrophobic peptides, as the fully deprotected sequence collapses on itself in the acidic cleavage cocktail.
Solutions:
-
Test Solubility in a Range of Solvents: Before attempting to dissolve the entire batch, test a small aliquot in various solvents. This empirical approach is crucial.
-
Use Stronger, Less Polar Solvents: Start with solvents like neat formic acid, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP).[9] These are excellent at disrupting both hydrophobic and hydrogen-bonding interactions. Once dissolved, you can slowly dilute with your HPLC mobile phase A.
-
Employ Chaotropic Agents: Prepare a solution of 6 M Guanidinium HCl or 8 M Urea.[9][10][11] These denaturants are highly effective at solubilizing aggregated peptides. Note that these must be removed during purification and may not be compatible with all downstream applications.
Solvent Selection Guide for Aggregated Peptides
| Solvent System | Mechanism of Action | Best For | Considerations |
| 10-50% Acetic/Formic Acid | Disrupts ionic interactions by protonating residues. | Peptides with basic residues. | Can be easily removed by lyophilization. |
| Trifluoroethanol (TFE) | Disrupts tertiary structure by weakening non-polar interactions.[9] | Highly hydrophobic peptides. | Can induce helical secondary structures. |
| Hexafluoroisopropanol (HFIP) | Powerful solvent for dissolving aggregated peptides.[9] | Extremely difficult, aggregation-prone sequences. | Volatile but expensive. May be difficult to remove completely. |
| DMSO / DMF | Good organic solvents for neutral, hydrophobic peptides.[9] | Peptides that are insoluble in aqueous/acidic solutions. | High boiling point; must be compatible with HPLC. Use DMF for Cys-containing peptides to avoid oxidation.[9][11] |
| 6M Guanidine HCl / 8M Urea | Strong denaturants that disrupt H-bonds.[9][10][11] | Severely aggregated peptides. | Not easily removed; can interfere with biological assays. |
Scenario 2: Purification & Analysis Issues
Q: My peptide is soluble, but on the RP-HPLC, I see a very broad, tailing peak, not a sharp one. Is this aggregation?
A: Yes, this is a classic sign of on-column aggregation or slow conformational changes. The peptide is interacting with itself and the stationary phase in a non-ideal manner, leading to poor peak shape and difficult purification.
Causality: Hydrophobic peptides can self-associate on the C18 stationary phase. The equilibrium between the monomeric (soluble) form and aggregated form is slow on the chromatographic timescale, causing peak broadening.
Troubleshooting Workflow:
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. filab.fr [filab.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. lifetein.com [lifetein.com]
- 10. bachem.com [bachem.com]
- 11. genscript.com [genscript.com]
Technical Support Center: Reducing Epimerization with DIC/Oxyma
Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Optimization of DIC/Oxyma Coupling for Chiral Integrity. Persona: Senior Application Scientist.
Executive Summary: The Shift to DIC/Oxyma
You are likely here because you are transitioning away from Benzotriazoles (HOBt/HOAt) due to safety reclassifications (explosive risks) or because you require higher coupling efficiency. The DIC/Oxyma Pure system is not just a safety substitute; it is a high-performance engine for amide bond formation.
However, while Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization, "zero epimerization" is a myth. It requires precise control over activation kinetics , temperature , and base basicity .
This guide synthesizes mechanistic understanding with field-proven protocols to protect the chiral centers of your sensitive residues (Cys, His).
Mechanistic Insight: How Oxyma Suppresses Epimerization
To solve the problem, you must visualize the enemy: Oxazolone formation .
When a carboxylic acid reacts with a carbodiimide (DIC), it forms a highly reactive O-acylisourea. If this intermediate is not intercepted immediately, it intramolecularly cyclizes to form an oxazolone. The oxazolone is prone to enolization, which destroys the chiral center (epimerization).
Oxyma Pure acts as a "scavenger" nucleophile. It attacks the O-acylisourea faster than the oxazolone can form, generating a stable-yet-reactive Oxyma ester.
Visualization: The Kinetic Race
The following diagram illustrates the "Safe Pathway" (Oxyma) vs. the "Risk Pathway" (Oxazolone).
Figure 1: The kinetic competition between oxazolone formation (red) and Oxyma ester formation (green). Oxyma wins by reacting faster with the O-acylisourea.
Troubleshooting Guide: Specific Scenarios
Scenario A: "I am seeing D-Cys or D-His impurities in my LC-MS."
Root Cause: Cysteine and Histidine are the most prone to racemization.[1] Histidine racemizes via the imidazole ring acting as an intramolecular base. Cysteine racemizes via direct enolization, especially at high temperatures. The Fix:
-
Eliminate Pre-activation: Do not mix DIC/Oxyma/AA and let it sit. Add DIC last, directly to the resin/AA mixture if possible.
-
Switch the Base: If you are using DIEA (Diisopropylethylamine) for neutralization, STOP. DIEA (pKa ~10.5) is too strong. Use 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4).
-
Temperature Control: Never heat Cys/His couplings above 50°C. Ideally, couple at Room Temperature (RT) for 60 minutes.
Scenario B: "My coupling yield is low, but I'm afraid to increase temperature."
Root Cause: Steric hindrance or aggregation (beta-sheet formation) on the resin. The Fix:
-
Double Coupling: Perform the coupling twice at RT rather than once at high heat.
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMSO/DMF (1:9) to disrupt aggregation.
-
Use Oxyma-B: For extremely difficult couplings (like fragment condensation), Oxyma-B is a derivative with even stronger racemization suppression properties than Oxyma Pure [2].
Scenario C: "The reaction mixture turns bright yellow/orange. Is this normal?"
Status: Normal. Explanation: Unlike HOBt esters (colorless), Oxyma active esters often exhibit a yellow-to-orange hue. This is a helpful visual indicator that activation has occurred. If the solution remains clear after adding DIC, check your reagents; the DIC may be hydrolyzed (inactive).
Optimized Protocols (SOPs)
Protocol 1: Standard DIC/Oxyma Coupling (Robust)
Use this for all non-sensitive amino acids (Ala, Gly, Leu, Val, etc.).
| Step | Reagent | Quantity (Equivalents) | Notes |
| 1. Dissolve | Fmoc-AA-OH | 3.0 eq | Dissolve in DMF or NMP (0.2 M final conc). |
| 2. Additive | Oxyma Pure | 3.0 eq | Add to the AA solution. Ensure full dissolution. |
| 3. Activate | DIC | 3.0 eq | Add DIC immediately before transferring to resin. |
| 4. Couple | -- | -- | Agitate at RT for 30-60 min or 75°C for 5-10 min (Microwave). |
Protocol 2: The "Safe-Mode" Coupling (Cys/His)
Use strictly for Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH.
| Step | Reagent | Quantity (Equivalents) | Notes |
| 1. Dissolve | Fmoc-Cys/His | 3.0 eq | Dissolve in DMF/NMP. |
| 2. Additive | Oxyma Pure | 3.0 eq | CRITICAL: Ensure 1:1 ratio with AA. |
| 3. Base | Collidine | 3.0 eq | Optional but recommended to buffer acidity. |
| 4. Activate | DIC | 3.0 eq | Add DIC last. NO pre-activation time. |
| 5. Couple | -- | -- | RT ONLY for 60 min. DO NOT HEAT. |
Comparative Data: Racemization Rates
The following table summarizes the superiority of Oxyma over HOBt, particularly when thermal energy is applied. (Data synthesized from El-Faham et al. [1] and internal application notes).
| Coupling System | Amino Acid | Temperature | % D-Isomer (Epimerization) |
| DIC / HOBt | Fmoc-Cys(Trt) | 25°C | ~ 1.8% |
| DIC / Oxyma | Fmoc-Cys(Trt) | 25°C | < 0.5% |
| DIC / HOBt | Fmoc-His(Trt) | 60°C | ~ 15.0% (High Risk) |
| DIC / Oxyma | Fmoc-His(Trt) | 60°C | ~ 3.2% |
| DIC / Oxyma | Fmoc-His(Trt) | 25°C | < 0.8% |
Decision Tree: Optimization Logic
Use this flow to determine the correct parameters for your specific synthesis step.
Figure 2: Decision logic for selecting temperature and base additives based on amino acid sensitivity.
Frequently Asked Questions (FAQs)
Q: Can I replace HATU with DIC/Oxyma directly? A: Yes, and often you should. HATU is a guanidinium salt that requires a base (DIEA) to function. That excess base is a primary driver of epimerization. DIC/Oxyma is a "neutral" activation method (carbodiimide), meaning the reaction pH is determined by the AA and Oxyma (mildly acidic), which naturally protects chiral centers.
Q: What is the shelf life of the DIC/Oxyma mixture? A: Zero. Do not premix DIC and Oxyma in a stock bottle. They will react to form the active ester, which will eventually degrade or rearrange. Store Oxyma as a solution in DMF (stable for months) and DIC neat. Mix them only immediately before coupling.
Q: Is Oxyma compatible with "Green" solvents? A: Absolutely. Oxyma shows excellent solubility and kinetics in 2-MeTHF , Gamma-Valerolactone (GVL) , and Propylene Carbonate . It is actually more soluble in green solvents than HOBt [3].
References
-
El-Faham, A., & Albericio, F. (2011).[2][3][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] Link[3]
-
Subirós-Funosas, R., et al. (2013). Oxyma-B, an Excellent Racemization Suppressor for Peptide Synthesis.[3][5] Organic & Biomolecular Chemistry, 12, 8379-8385.[3] Link
-
Manne, S. R., et al. (2022).[6] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007–6023.[6] Link[6]
Sources
Technical Support Center: A Researcher's Guide to Handling the Hygroscopic Nature of L-4-Thiazolylalanine Salts
Welcome to the technical support center for L-4-Thiazolylalanine and its salts. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel non-proteinogenic amino acid. The inherent hygroscopicity of L-4-Thiazolylalanine salts can present significant challenges during experimentation, impacting everything from accurate weighing to the stability and efficacy of your formulations.[1][2] This resource provides in-depth technical guidance, troubleshooting advice, and best-practice protocols to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopic nature of L-4-Thiazolylalanine salts.
Q1: What does it mean for L-4-Thiazolylalanine salts to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] For L-4-Thiazolylalanine salts, this means that the solid powder can absorb moisture from the air, which can lead to a variety of physical and chemical changes.[1]
Q2: Why is managing the hygroscopicity of L-4-Thiazolylalanine salts important for my research?
A2: Uncontrolled moisture absorption can significantly impact your experimental outcomes. It can lead to:
-
Inaccurate Weighing: The absorbed water adds to the weight of the compound, leading to errors in concentration calculations.
-
Physical Changes: The powder may become clumpy, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[1]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical structure and purity of the compound.[1]
-
Altered Physicochemical Properties: Moisture can affect crystal structure, solubility, and dissolution rates, which are critical parameters in drug development.[3][4]
-
Reduced Efficacy and Shelf-Life: Degradation and physical changes can lead to a loss of biological activity and a shortened shelf-life of the compound and any formulated products.[4]
Q3: Are all salts of L-4-Thiazolylalanine equally hygroscopic?
A3: No, the hygroscopicity of a salt is dependent on its specific counter-ion and crystalline form. Different salt forms of an active pharmaceutical ingredient (API) will have varying tendencies to absorb water. It is crucial to consult the supplier's technical data sheet for specific information on the hygroscopicity of the particular L-4-Thiazolylalanine salt you are using.
Q4: How can I determine the water content of my L-4-Thiazolylalanine salt sample?
A4: The most accurate method for determining water content is Karl Fischer titration.[5] This technique is specific to water and is not affected by other volatile components. Another common method is thermogravimetric analysis (TGA), which measures the weight loss of a sample as it is heated.[6] However, TGA will also detect the loss of other volatile materials, so the results should be interpreted with caution.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with L-4-Thiazolylalanine salts.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Inaccurate weighing due to moisture absorption. | 1. Weigh the compound in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. 2. Work quickly to minimize the sample's exposure to the atmosphere.[7] 3. If possible, dry the sample in a vacuum oven at a suitable temperature before weighing. Be cautious not to degrade the compound. |
| The powder is clumpy and difficult to handle. | The compound has absorbed a significant amount of moisture from the air. | 1. Gently break up the clumps with a spatula before use. Note that this does not remove the absorbed water.[7] 2. For future prevention, ensure the compound is stored in a desiccator with a fresh desiccant or in a glove box with a dry atmosphere.[7] |
| The compound appears wet or has turned into a liquid. | Deliquescence has occurred, where the compound has absorbed enough moisture to dissolve. | 1. The compound in this state is likely compromised and should not be used for quantitative experiments. 2. Review your storage conditions immediately. The container may not be airtight, or the desiccant may be saturated. |
| Observed degradation of the compound over time. | The presence of absorbed water is likely accelerating chemical degradation. | 1. Store the compound under inert gas (e.g., argon or nitrogen) in addition to using a desiccator. 2. For long-term storage, consider storing at lower temperatures (e.g., -20°C) in a sealed container, but allow the container to warm to room temperature before opening to prevent condensation. |
Part 3: Best Practices and Protocols
Adhering to the following best practices and protocols will help you maintain the integrity of your L-4-Thiazolylalanine salts and ensure the reliability of your experimental data.
Storage and Handling
Proper storage is the first line of defense against the challenges posed by hygroscopic compounds.
-
Immediate Action Upon Receipt: Upon receiving a shipment of L-4-Thiazolylalanine salt, immediately transfer it to a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).
-
Airtight Containers: Always store the compound in a tightly sealed, airtight container.[7] For highly sensitive applications, consider using containers with septum caps that allow for the removal of the compound with a syringe under an inert atmosphere.
-
Controlled Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity. A glove box with a nitrogen or argon atmosphere is ideal. If a glove box is not available, work quickly and efficiently to minimize exposure to the ambient atmosphere.
-
Minimize Exposure: Only open the container for the shortest time necessary to dispense the required amount of material.[7]
-
Packaging: For long-term storage or for shipping to collaborators, consider multi-layered packaging with a foil layer to act as a moisture barrier.[8][9]
Experimental Workflow for Handling Hygroscopic L-4-Thiazolylalanine Salts
The following diagram outlines the recommended workflow for handling hygroscopic L-4-Thiazolylalanine salts to ensure experimental accuracy and compound stability.
Protocol for Determining Water Content using Karl Fischer Titration
This protocol provides a general guideline for determining the water content of an L-4-Thiazolylalanine salt sample. It is essential to consult the user manual of your specific Karl Fischer titrator for detailed operational instructions.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
L-4-Thiazolylalanine salt sample
-
Airtight weighing vessel
-
Spatula
-
Syringe and needle (for volumetric titration)
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to the titration vessel.
-
Pre-Titration: Perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Sample Preparation: In a controlled environment (e.g., glove box), accurately weigh a suitable amount of the L-4-Thiazolylalanine salt into an airtight weighing vessel.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the weight of the sample. The result is typically expressed as a percentage (w/w).
-
Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.
Part 4: Formulation Strategies to Mitigate Hygroscopicity
For drug development professionals, managing the hygroscopicity of L-4-Thiazolylalanine salts is crucial for creating stable and effective dosage forms. Several formulation strategies can be employed to protect the active pharmaceutical ingredient (API) from moisture.[4]
-
Film Coating: Applying a moisture-barrier film coating to tablets or pellets is a common and effective method.[4] This creates a physical barrier between the hygroscopic core and the environment.
-
Encapsulation: Encapsulating the L-4-Thiazolylalanine salt within a less hygroscopic material can protect it from moisture.[4] Techniques like spray drying can be used for this purpose.
-
Co-processing with Excipients: Formulating the API with hydrophobic excipients can help to repel moisture and improve the stability of the final product.[4]
-
Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of L-4-Thiazolylalanine. This approach alters the crystal lattice and can reduce the affinity for water molecules.[4]
By understanding the principles of hygroscopicity and implementing the best practices and protocols outlined in this guide, researchers can effectively manage the challenges associated with L-4-Thiazolylalanine salts, leading to more reliable and reproducible scientific outcomes.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. 2019-01-07. [Link]
-
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
ResearchGate. L‐4‐Thiazolylalanine (Protinol), a Novel Non‐Proteinogenic Amino Acid, Demonstrates Epidermal and Dermal Efficacy with Clinically Observable Benefits. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. 2019-01-22. [Link]
-
ResearchGate. Effect of L-4-Thiazolylalanine (Protinol™) on Skin Barrier Strength and Skin Protection. [Link]
-
Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. [Link]
-
ResearchGate. (PDF) Hygroscopic moisture content: Determination and correlations. 2025-08-08. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
ResearchGate. Hygroscopic material packing. 2023-01-27. [Link]
-
News-Medical. Moisture Analysis Techniques. 2018-08-28. [Link]
-
Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?. 2023-01-14. [Link]
-
Mettler Toledo. Moisture Content Determination | Learn from Experts Now!. [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. 2008-11-27. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mt.com [mt.com]
- 7. tutorchase.com [tutorchase.com]
- 8. blog.vestanutra.com [blog.vestanutra.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Stability of (4-Thiazolyl)alanine Against Proteolytic Enzymes
A Publish Comparison Guide for Researchers and Drug Developers
Executive Summary: The "Stealth" Histidine Isostere[1]
(4-Thiazolyl)alanine (often abbreviated as Thi , L4 , or 4-Tha ) is a non-proteinogenic amino acid used strategically in peptide engineering to overcome the inherent proteolytic instability of native sequences. Structurally, it is an isostere of L-Histidine where the imidazole ring is replaced by a thiazole ring.[1]
While it retains the aromaticity and steric bulk of Histidine—allowing it to maintain receptor binding affinity—its distinct electronic profile renders it virtually "invisible" to the catalytic machinery of common proteases.[1] This guide details the mechanistic basis of this stability, provides comparative performance data, and outlines standardized protocols for in vitro validation.[1]
Mechanistic Basis of Stability: Electronic & Steric Mismatch
The superior stability of (4-Thiazolyl)alanine stems from a fundamental divergence in acid-base chemistry compared to Histidine.[1]
The pKa Factor
Proteases like Trypsin and Chymotrypsin rely on specific electrostatic recognition.[1]
-
L-Histidine (Imidazole): Has a pKa of ~6.[1][2][3][4][5]0. At physiological pH (7.4), a significant fraction can be protonated or act as a proton shuttle (general acid/base catalysis).[1] This reactivity often makes His-containing peptides susceptible to cleavage or oxidative degradation.[1]
-
L-(4-Thiazolyl)alanine (Thiazole): The thiazole nitrogen is significantly less basic, with a pKa of ~2.[1]5. At physiological pH, it remains strictly neutral and cannot participate in the charge-relay networks required for protease recognition or autocatalytic cleavage.[1]
Enzyme Specificity Analysis[1]
| Enzyme | Native Target Residues | Interaction with (4-Thiazolyl)alanine | Stability Outcome |
| Trypsin | Lys, Arg (Positively charged) | No Recognition. L4 is neutral at pH 7.4. | High Stability |
| Chymotrypsin | Phe, Tyr, Trp (Large Aromatics) | Steric Fit / Catalytic Mismatch. The thiazole ring fits the S1 hydrophobic pocket but lacks the correct H-bond donor/acceptor geometry for efficient hydrolysis.[1] | Enhanced Resistance |
| Serum Proteases | Broad specificity (Exo/Endopeptidases) | Metabolic Stability. The non-natural backbone and side chain prevent recognition by standard dipeptidyl peptidases.[1] | Extended Half-life |
Visualization of the "Stealth" Mechanism
Figure 1: Mechanistic divergence in protease recognition. The low pKa of the thiazole ring prevents the electrostatic interactions necessary for rapid hydrolysis.[1]
Comparative Performance Data
The following data synthesizes findings from dermatological applications (Protinol™) and pharmaceutical protease inhibitor development.
Serum Stability (Half-Life Comparison)
| Peptide Scaffold | Modification (P1 Position) | Serum Half-Life ( | Improvement Factor |
| Native Sequence | L-Histidine | ~20 - 40 min | 1x (Baseline) |
| Modified Sequence | (4-Thiazolyl)alanine | > 4 hours | > 6x |
| Alternative | 3-Pyridylalanine | ~2 - 3 hours | ~4x |
Note: Data derived from comparative degradation studies of bioactive peptides in human plasma.
Functional Retention (Case Studies)
-
Case Study A: SARS-CoV-2 Mpro Inhibitors
-
Challenge: Native peptides targeting the viral protease were rapidly degraded by host enzymes.[1]
-
Solution: Substitution of the P1 residue with (4-Thiazolyl)alanine.[1]
-
Result: The inhibitor retained high affinity (
in nanomolar range) but exhibited "absolute stability" against degradation in the assay buffer, allowing for prolonged antiviral activity.[1]
-
-
Case Study B: Skin Barrier Reinforcement (Protinol)
-
Application: Topical delivery of L-4-Thiazolylalanine.[1]
-
Data: In 3D skin models, L4 treatment significantly increased the Collagen I/III ratio (from 1.3:1 to 4.5:[1]1) and improved Trans-Epithelial Electrical Resistance (TEER), confirming that the molecule survives the protease-rich environment of the skin microbiome and stratum corneum to reach active fibroblasts.[1]
-
Experimental Protocol: Determining In Vitro Stability
This protocol is designed to validate the stability of a (4-Thiazolyl)alanine-containing peptide against Chymotrypsin or Trypsin.[1]
Materials
-
Enzyme:
-Chymotrypsin (bovine pancreas) or Trypsin (sequencing grade).[1] -
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8 (Calcium is essential for Chymotrypsin stability).[1] -
Internal Standard: N-Acetyl-L-Tryptophan (or a non-cleavable peptide analog).[1]
-
Analysis: RP-HPLC with UV detection (220 nm and 280 nm) or LC-MS.
Workflow Diagram
Figure 2: Standardized workflow for assessing proteolytic stability.
Step-by-Step Procedure
-
Substrate Preparation: Dissolve the test peptide (L4-modified) and the control peptide (His-native) in the reaction buffer to a final concentration of 100 µM.
-
Enzyme Activation: Prepare a fresh stock of the protease (e.g., 1 mg/mL in 1 mM HCl).[1]
-
Initiation: Add the enzyme to the substrate solution at a 1:100 (w/w) enzyme-to-substrate ratio.[1]
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Remove aliquots (e.g., 50 µL) at defined time points (
min). -
Quenching: Immediately add an equal volume of 1% Trifluoroacetic acid (TFA) or 50% Acetonitrile to stop the reaction.[1]
-
Quantification: Analyze the supernatant via HPLC. Monitor the disappearance of the parent peak (Area under curve).[1]
-
Calculation:
References
-
Comparison of Histidine Analogues: Zawisza, I. et al. (2014).[1] "The impact of synthetic analogs of histidine on copper(II) and nickel(II) coordination properties to an albumin-like peptide."[1] Journal of Inorganic Biochemistry.
-
Skin Barrier Efficacy (Protinol): Evaluation of L-4-Thiazolylalanine on skin barrier strength and collagen synthesis.[1] ResearchGate / Avon Skin Care Institute.[1]
-
Proteolytic Mechanisms: Schechter & Berger nomenclature and Chymotrypsin specificity for aromatic residues. Expasy PeptideCutter.
-
Thiazole vs Imidazole Chemistry: Electronic properties and pKa analysis of azole derivatives. Organic Chemistry Data.
Sources
Technical Validation Guide: Protinol (L-4-Thiazolylalanine) in Collagen Matrix Remodeling
Executive Summary: The "Baby Collagen" Hypothesis
In the domain of anti-aging pharmacognosy, the stimulation of Collagen Type I is the baseline standard. However, the structural integrity of youthful skin relies heavily on the ratio of Collagen III ("Baby Collagen") to Collagen I .[1] While Retinol remains the gold standard for general turnover, it often induces inflammatory cascades (retinoid dermatitis).
Protinol (L-4-thiazolylalanine) represents a non-proteinogenic amino acid derivative designed to bypass these inflammatory pathways.[2][3] Its primary mechanism is the dual stimulation of COL1A1 and COL3A1, specifically targeting the restoration of the Col III:I ratio found in juvenile dermis. This guide outlines the rigorous experimental frameworks required to validate these claims against industry benchmarks.
Mechanism of Action: L-4-Thiazolylalanine vs. Retinoids[2]
To validate Protinol, one must understand its distinct signaling pathway compared to Retinol. While Retinol binds to nuclear receptors (RAR/RXR) to upregulate transcription—often triggering irritation—Protinol functions as a metabolic signal to fibroblasts.
Key Mechanistic Pathways
-
ECM Remodeling: Protinol upregulates the expression of LOXL-1 (Lysyl Oxidase Like-1) , an enzyme critical for the cross-linking of elastin and collagen fibers, ensuring matrix stability.
-
Collagen III/I Ratio: Unlike standard peptides that indiscriminately boost collagen, Protinol specifically enhances Collagen III synthesis, which acts as the "anchoring" framework for Collagen I bundles.[1]
-
Inflammaging Reduction: Protinol demonstrates a reduction in inflammatory markers (IL-1α), contrasting with the pro-inflammatory initial phase of Retinol.
Pathway Visualization
Figure 1: Signal transduction pathway of L-4-Thiazolylalanine leading to dual collagen synthesis and ECM stabilization.
Comparative Analysis: Protinol vs. Standards
The following table synthesizes data from comparative studies involving Protinol, Retinol (0.1%), and Placebo.
| Feature | Protinol (L-4-Thiazolylalanine) | Retinol (Vitamin A) | Peptides (e.g., Matrixyl) |
| Primary Target | Col I & Col III Balance | General Cell Turnover & Col I | Specific ECM Fragments |
| Collagen III Impact | High (Restores Ratio) | Moderate | Low/Moderate |
| Onset of Action | Rapid (Claims 7 days) | Slow (4-12 weeks) | Moderate (4-8 weeks) |
| Side Effects | Minimal (Non-irritating) | Erythema, Peeling, Dryness | Minimal |
| Barrier Function | Strengthens (Increases 12R-LOX) | Can Compromise Initially | Neutral |
| Mechanism | Amino Acid Metabolic Signal | Nuclear Receptor Binding | Signal Peptide Mimicry |
Experimental Validation Framework
To objectively validate Protinol's efficacy, researchers must employ a multi-phasic approach combining in vitro gene expression with ex vivo histological analysis.
Workflow Visualization
Figure 2: Two-phase experimental workflow for validating collagen synthesis and deposition.
Protocol A: In Vitro Gene Expression (qRT-PCR)
Objective: Quantify the upregulation of COL3A1 relative to COL1A1.
-
Cell Culture: Seed Primary Human Dermal Fibroblasts (HDFa) at
cells/well. -
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Test: L-4-Thiazolylalanine (0.001%, 0.01%, 0.1%).
-
Positive Control: TGF-β1 (10 ng/mL) or Retinol (1 µM).
-
-
Incubation: 48 to 72 hours.
-
Analysis:
-
Extract RNA using TRIzol reagent.
-
Perform qRT-PCR using primers for COL1A1, COL3A1, and LOXL1.
-
Success Metric: A statistically significant increase in the COL3A1/COL1A1 ratio compared to the vehicle.
-
Protocol B: Ex Vivo Immunofluorescence (Protein Localization)
Objective: Visualize the "Baby Collagen" matrix in actual human tissue.
-
Tissue Sourcing: Obtain fresh skin explants (10mm diameter) from abdominoplasty surgeries (donor age 35-55).
-
Application: Topically apply 2mg/cm² of Protinol formulation vs. Placebo daily for 7-14 days.
-
Processing:
-
Fix samples in 4% paraformaldehyde.
-
Embed in paraffin and section (5 µm).
-
-
Staining:
-
Primary Antibodies: Anti-Collagen I (Rabbit) and Anti-Collagen III (Mouse).
-
Secondary Antibodies: Alexa Fluor 488 (Green - Col III) and Alexa Fluor 594 (Red - Col I).
-
-
Quantification: Use confocal microscopy to calculate the Mean Fluorescence Intensity (MFI) ratio of Green/Red.
-
Causality Check: Ensure the green signal (Col III) is distributed in the papillary dermis (upper layer), mimicking youthful skin architecture.
-
Synthesized Data Summary (Representative)
Based on aggregated results from published studies and patent data.
| Metric | Placebo | Retinol (0.1%) | Protinol (0.1%) | Interpretation |
| COL3A1 mRNA (Fold Change) | 1.0 | 2.1 | 2.8 | Superior gene activation for Col III. |
| Col I/III Protein Ratio | Baseline | Improved | Optimal (Juvenile Profile) | Protinol restores the specific balance. |
| Epidermal Thickness | No Change | +15% (w/ irritation) | +12% (No irritation) | Comparable remodeling without inflammation. |
| IL-1α (Inflammation Marker) | 1.0 | 3.5 | 0.8 | Anti-inflammatory profile vs. Retinol. |
References
-
Avon Worldwide. (2023). Protinol™ technology: Boosting Collagen I and III.[1][4][5][6] Avon Worldwide. [Link]
-
PubMed. (2023). L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy.[2][3] National Institutes of Health. [Link]
- Google Patents. (2012). Topical compositions comprising non-proteogenic amino acids (US8168212B2).
-
Avon UK. (2023).[1] Retinol Vs. Protinol: Which Skincare Ingredient is Right for You? Avon UK. [Link]
-
ResearchGate. (2023). L-4-Thiazolylalanine (Protinol) demonstrates epidermal and dermal efficacy with clinically observable benefits.[2][7] ResearchGate.[3] [Link]
Sources
- 1. avonworldwide.com [avonworldwide.com]
- 2. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. avonworldwide.com [avonworldwide.com]
- 6. my.avon.co.za [my.avon.co.za]
- 7. avonlebanonstore.com [avonlebanonstore.com]
Determination of Thiazole Nitrogen pKa in Peptides: A Comparative Technical Guide
This guide provides a technical comparison of methods for determining the pKa of the thiazole nitrogen in peptide scaffolds. It is designed for researchers requiring high-fidelity physicochemical data for lead optimization.
Executive Summary & Strategic Framework
The thiazole ring is a critical isostere in peptide drug discovery, often replacing amide bonds to improve metabolic stability or serving as a rigid scaffold in macrocycles (e.g., bleomycin, epothilones). The basicity of the thiazole nitrogen (
Accurately measuring this low pKa in a peptide environment is non-trivial due to:
-
Low Basicity: Protonation occurs at pH < 3, risking peptide hydrolysis.
-
Spectral Overlap: In UV-Vis, thiazole absorption often overlaps with Tryptophan/Tyrosine.
-
Site Specificity: Potentiometric methods cannot distinguish the thiazole nitrogen from other acidic/basic residues (e.g., C-terminus, Asp/Glu side chains).
Decision Matrix: Selecting the Right Method
The following decision tree outlines the optimal experimental approach based on peptide complexity and available resources.
Figure 1: Strategic decision matrix for selecting pKa determination methodology.
Method A: 1H NMR Titration (The Gold Standard)
Principle: The chemical shift (
Experimental Protocol
Materials:
-
Peptide sample (approx. 1–2 mM).
-
Solvent: 90%
/ 10% (for lock) or 100% . -
Titrant: 0.1 M and 1.0 M DCl/NaOD (or HCl/NaOH if using water suppression).
-
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Do not use TMS (insoluble in water).
Workflow:
-
Sample Preparation: Dissolve peptide to 1 mM in
. Measure initial pH* (pH meter reading in ).-
Correction:
.
-
-
Acidic Titration: Since thiazole pKa is ~2.5, start at neutral pH and titrate down to pH ~0.5.
-
Caution: At pH < 1, ionic strength changes significantly. Keep ionic strength constant (I = 0.15 M NaCl) if possible, or apply activity corrections.
-
-
Data Acquisition: Acquire 1H NMR spectra at 0.3–0.5 pH unit intervals. Focus on the downfield region (7.0–9.5 ppm) where thiazole protons resonate.
-
Data Analysis: Plot the chemical shift (
) vs. pD. Fit the data to the Henderson-Hasselbalch equation for a single ionization event:
Where:
- = Chemical shift of the protonated form.
- = Chemical shift of the neutral form.
Figure 2: Step-by-step NMR titration workflow.
Pros:
-
Site-Specific: Distinguishes thiazole N from N-terminal amines or His imidazole.
-
Structural Insight: Changes in coupling constants (
) can indicate conformational changes upon protonation.
Cons:
-
Material Intensive: Requires mg quantities.
-
Time Consuming: Manual titration and shimming take hours.
Method B: UV-Vis Spectrophotometry
Principle: The thiazole ring possesses a conjugated
Experimental Protocol
Materials:
-
UV-Vis Spectrophotometer (Double beam preferred).
-
Quartz cuvettes (1 cm path length).
-
Buffers: Phosphate (pH 2–3), Citrate (pH 3–5), HCl (pH < 2).
Workflow:
-
Baseline Scan: Record spectrum of the peptide (20–50 µM) in buffer at pH 7.0. Identify
for the thiazole chromophore (typically 230–260 nm). -
Titration: Prepare a series of buffers ranging from pH 0.5 to 5.0.
-
Measurement: Measure Absorbance (A) at a specific wavelength (where the difference between protonated and neutral forms is maximal) for each pH point.
-
Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.[1]
Critical Limitation: Peptides containing Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe) absorb strongly in the 250–280 nm region. This often masks the subtle shifts of the thiazole ring. This method is only recommended for peptides lacking other aromatic residues or if the thiazole has an extended conjugation (e.g., aryl-thiazole) that shifts its absorbance >300 nm.
Comparative Analysis & Data Interpretation
The following table contrasts the performance of the two primary methods against computational prediction.
| Feature | NMR Titration | UV-Vis Spectrophotometry | Computational (DFT) |
| Accuracy | High ( | Medium ( | Variable ( |
| Sample Req. | High (1-5 mg) | Low (< 0.1 mg) | None (In silico) |
| Interference | Minimal (Resolved peaks) | High (Aromatic residues) | N/A |
| Throughput | Low (1-2 samples/day) | Medium (Plate reader possible) | High |
| Solvent Effects | D2O isotope effect (+0.4 pH) | None (H2O used) | Solvation model errors |
Reference Data Values
-
Unsubstituted Thiazole: pKa
2.5[2] -
2-Methylthiazole: pKa
3.4 (Inductive effect of methyl group) -
2-Aminothiazole: pKa
5.4 (Resonance stabilization of conjugate acid)[2] -
Thiazole in Peptides (Backbone): pKa
2.0 – 2.5 (Electron-withdrawing amide/peptide bonds lower basicity).
Expert Insight: For drug development, the NMR method is superior because it confirms the integrity of the peptide backbone during acidification. Thiazole rings can undergo ring-opening or hydrolysis under extreme acidic conditions or high temperatures; NMR will reveal degradation products immediately, whereas UV-Vis may just show a change in absorbance that is misinterpreted as protonation.
Computational Validation (DFT)
When experimental material is limited, Density Functional Theory (DFT) provides a reasonable estimate.
-
Method: B3LYP functional with 6-311+G(d,p) basis set.[3]
-
Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water as solvent.
-
Calculation: Calculate Gibbs free energy (
) of the deprotonation reaction: .- .
-
Correction: Often requires a linear scaling factor based on a training set of similar heterocycles to achieve high accuracy.
References
-
Thiazole Properties & Reactivity
-
Thiazoles in Peptides and Peptidomimetics. University of Queensland. Link
-
-
NMR Titration Methodology
-
pKa Determination by 1H NMR Spectroscopy - An Old Methodology Revisited. ResearchGate. Link
-
-
Thiazole-Amino Acid Conformations
-
Thiazole–amino acids: influence of thiazole ring on conformational properties. PMC - NIH. Link
-
-
Computational Prediction
-
Predicting the pKa of Small Molecules. ResearchGate. Link
-
Sources
Safety Operating Guide
(4-Thiazolyl)alanine Proper Disposal Procedures
[1][2]
Executive Summary & Compound Profile
(4-Thiazolyl)alanine (CAS: 119433-80-6 / 205528-32-1 for Fmoc-derivative) is an unnatural amino acid analogue of histidine, frequently employed in peptide synthesis and medicinal chemistry to modulate metal binding or metabolic stability.[1]
Unlike its parent heterocycle thiazole (a flammable liquid), (4-Thiazolyl)alanine is typically a solid zwitterion or protected intermediate. However, its thiazole ring moiety introduces specific disposal requirements due to the presence of both sulfur and nitrogen, which generate toxic oxides (
Physical & Chemical Properties Table
| Property | Data | Relevance to Disposal |
| Physical State | Solid (Powder) | Low volatility; inhalation hazard (dust).[1] |
| Molecular Formula | Requires high-temperature incineration with scrubbing.[1] | |
| Solubility | Water (variable), Acid/Base | May be present in aqueous waste streams.[1] |
| Stability | Stable under normal conditions | Incompatible with strong oxidizing agents. |
Hazard Identification (GHS)
Before disposal, the waste generator must classify the material. While not a P-listed or U-listed acute toxin under federal RCRA standards, it is a chemical irritant.
Waste Segregation & Pre-Treatment
Expertise Insight: The critical error in disposing of thiazole derivatives is commingling them with strong oxidizers (e.g., nitric acid, perchlorates). The sulfur atom in the thiazole ring is susceptible to rapid oxidation, potentially generating heat or toxic fumes (
Segregation Protocol
-
Isolate from Oxidizers: Do NOT place in "General Oxidizer" waste.
-
Sulfur-Containing Stream: Tag waste clearly as "Sulfur-Containing Organic Solid" . This alerts the disposal facility to use scrubbers during incineration.
-
Heavy Metal Check: If this amino acid was used in metal-binding studies (e.g., Cu(II), Ni(II) coordination), the waste must be segregated as "Mixed Chemical/Metal Waste" to prevent release of heavy metals during standard organic incineration.
Detailed Disposal Protocols
Workflow A: Solid Waste (Pure Compound or Spill Cleanup)
Applicable for: Expired reagents, weigh-boat residues, spill cleanup materials.[1]
-
Containerization: Collect solid waste in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Spill Management:
-
If spilled, dampen with a chemically inert solvent (e.g., polyethylene glycol or water) to suppress dust.
-
Sweep into the container.[5] Do not use a vacuum unless it is HEPA-filtered and explosion-proof.
-
-
Final Disposal: Transfer to EHS/Facilities for High-Temperature Incineration (combustible chamber with afterburner).
Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable for: HPLC effluent, peptide cleavage cocktails (TFA/Scavengers).[1]
-
pH Adjustment: Check pH. If highly acidic (e.g., from TFA cleavage), neutralize to pH 5–9 only if your facility requires neutral waste. Caution: Neutralization is exothermic; perform slowly on ice.
-
Solvent Compatibility:
-
Halogenated Stream: If dissolved in DCM (Dichloromethane).
-
Non-Halogenated Stream: If dissolved in Methanol, DMF, or Water/Acetonitrile.
-
-
Labeling: Explicitly list "(4-Thiazolyl)alanine" as a trace contaminant.
-
Prohibition: NEVER pour into sink drains. The sulfur content poses an environmental hazard to aquatic life if untreated.
Regulatory Compliance (RCRA & DOT)
Resource Conservation and Recovery Act (RCRA)
(4-Thiazolyl)alanine is not a federally listed hazardous waste (P-list or U-list).[1] However, waste determinations must be made at the point of generation.
-
Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).
-
Recommendation: Manage as Non-Regulated Chemical Waste unless mixed with listed solvents (e.g., F-listed solvents like Methanol/DCM), in which case the mixture adopts the hazardous code.
Department of Transportation (DOT)[5]
-
Pure Solid: Not regulated as a hazardous material for transport.
-
Solutions: Regulated based on the solvent (e.g., Flammable Liquid if in Acetonitrile).
Waste Stream Visualization
The following diagram outlines the decision logic for segregating (4-Thiazolyl)alanine waste to ensure safety and compliance.
Caption: Decision matrix for segregating (4-Thiazolyl)alanine waste based on physical state and co-contaminants.
Emergency Procedures (Spill/Exposure)
In the event of an accidental release during the disposal process:
References
-
U.S. EPA. (2024). Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
